6-Fluoro-5-methylpyridine-3-sulfonyl chloride
Description
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Properties
IUPAC Name |
6-fluoro-5-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-5(12(7,10)11)3-9-6(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQSVJXHPMMSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Therapeutic Potential of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride Derivatives
Abstract
The strategic incorporation of fluorine and privileged heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of the therapeutic potential of derivatives synthesized from 6-Fluoro-5-methylpyridine-3-sulfonyl chloride. This core scaffold combines the metabolic stability and unique electronic properties conferred by a fluoro-methyl substituted pyridine ring with the versatile reactivity of a sulfonyl chloride handle. We will explore a plausible synthetic pathway to the core scaffold, methods for its derivatization into a diverse chemical library, and hypothesize its potential as a source of novel inhibitors for key therapeutic targets in oncology, such as protein kinases and carbonic anhydrases. Detailed, field-proven experimental protocols for the synthesis and biological evaluation of these derivatives are provided to empower researchers in their drug discovery efforts.
Introduction: The Strategic Value of the 6-Fluoro-5-methylpyridine-3-sulfonamide Scaffold
The pyridine ring is a fundamental heterocycle present in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a highly valuable component in drug design. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2] This strategic fluorination can lead to improved pharmacokinetic and pharmacodynamic profiles.[3]
The sulfonamide functional group (-SO₂NH₂) is another critical pharmacophore, renowned for its role in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[4] In modern drug discovery, the sulfonamide moiety is particularly recognized for its ability to act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases, and to form key hydrogen bond interactions within the ATP-binding site of protein kinases.[5][6]
The convergence of these three structural features—a pyridine core, fluorine substitution, and a sulfonamide linkage—in the derivatives of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride presents a compelling starting point for the development of novel, targeted therapeutics. This guide will lay out the chemical logic and experimental pathways for exploring this promising area of medicinal chemistry.
Synthesis and Derivatization Strategy
The successful exploration of any chemical scaffold hinges on the efficient synthesis of the core intermediate and its subsequent derivatization. Here, we propose a robust and logical synthetic strategy.
Proposed Synthesis of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (3)
A plausible and effective method for the synthesis of heteroaromatic sulfonyl chlorides is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate from a corresponding amine.[7] This approach is particularly suitable for introducing the sulfonyl chloride group at the 3-position of the pyridine ring.[8][9]
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for the core scaffold.
Protocol 1: Synthesis of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (3)
-
Diazotization: To a stirred solution of 3-Amino-6-fluoro-5-methylpyridine (1.0 equiv) in 37% aqueous HCl (2.0 equiv) and acetonitrile at 0-5 °C, add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting slurry for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, add 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.6 equiv) and copper(II) chloride (0.05 equiv) to acetonitrile.[8]
-
Addition: Slowly add the cold diazonium salt slurry from Step 1 to the DABSO-containing mixture at room temperature. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: Stir the reaction mixture at room temperature for 12-18 hours until TLC or LC-MS analysis indicates the complete consumption of the diazonium intermediate.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonyl chloride can be purified by column chromatography or used directly in the next step.
General Protocol for the Synthesis of Sulfonamide Derivatives
The sulfonyl chloride is a reactive electrophile that readily couples with a wide array of primary and secondary amines to form the corresponding sulfonamides.[4] This allows for the rapid generation of a diverse library of compounds for biological screening.
Caption: General workflow for sulfonamide derivatization.
Protocol 2: General Synthesis of 6-Fluoro-5-methylpyridine-3-sulfonamide Derivatives (4)
-
Setup: Dissolve the desired primary or secondary amine (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a suitable base, such as pyridine or triethylamine (1.5 equiv).
-
Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (3) (1.0 equiv) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide derivative (4).
Hypothesized Therapeutic Potential and Key Targets
The structural features of this scaffold suggest two primary, high-value therapeutic areas for investigation: oncology via kinase inhibition and the inhibition of carbonic anhydrases.
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[10] Many successful kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The pyridine ring in our scaffold is well-suited for this role. The sulfonamide moiety can form additional crucial interactions with charged or polar residues, such as a conserved lysine, further anchoring the inhibitor in the active site.[6]
Caption: Sulfonamide coordination to Zinc in CA active site.
Derivatives of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride, particularly those bearing a primary sulfonamide (R¹/R² = H), are prime candidates for potent and potentially selective inhibitors of tumor-associated CAs. [11]
A Framework for Biological Evaluation
A tiered approach to biological screening is essential for efficiently identifying and validating lead compounds.
Primary Screening: In Vitro Biochemical Kinase Assay
The initial step is to assess the direct inhibitory effect of the synthesized derivatives on the enzymatic activity of purified target kinases.
Protocol 3: In Vitro Biochemical Kinase Assay (e.g., TR-FRET)
-
Reagent Preparation: Prepare assay buffer, a solution of the purified kinase enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well assay plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. This creates a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. [12]5. Data Analysis: Read the plate on a suitable microplate reader. The signal intensity is inversely proportional to the kinase activity. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Secondary Assay: Cellular Target Engagement
Once active compounds are identified, it is crucial to confirm that they bind to their intended target within a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. [13][14] Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture the target cancer cell line to ~80% confluency. Treat the cells with either the test compound at various concentrations or a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. [13]3. Lysis and Separation: Lyse the cells via freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. [15]4. Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein remaining at each temperature by Western Blot or another quantitative proteomics method.
-
Interpretation: A successful target engagement will result in the thermal stabilization of the target protein, shifting its melting curve to higher temperatures in the presence of the compound.
Preclinical Evaluation: In Vivo Tumor Xenograft Model
Promising lead compounds must be evaluated for their efficacy in a living organism. Mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model. [16][17]
Caption: Workflow for a typical in vivo xenograft study.
Protocol 5: Mouse Xenograft Efficacy Study
-
Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth: Monitor the mice until tumors reach an average volume of 100-200 mm³.
-
Group Assignment: Randomize the animals into treatment groups (e.g., n=8-10 per group), including a vehicle control group and one or more dose levels of the test compound.
-
Treatment: Administer the compound via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 21 days).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Efficacy Calculation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: A Hypothetical Screening Cascade
To illustrate the potential of this scaffold, the table below presents hypothetical data for a small set of derivatives against a target kinase and a corresponding cancer cell line.
| Compound ID | R¹ | R² | Target Kinase IC₅₀ (nM) | Cell Line Proliferation IC₅₀ (nM) |
| 4a | H | Cyclopropyl | 55 | 250 |
| 4b | H | 4-Morpholinyl | 28 | 120 |
| 4c | H | 3-Methoxyphenyl | 15 | 65 |
| 4d | CH₃ | 3-Methoxyphenyl | 250 | >1000 |
| Reference | - | - | 10 | 50 |
Data is hypothetical and for illustrative purposes only.
Future Directions and Conclusion
The 6-Fluoro-5-methylpyridine-3-sulfonyl chloride scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic accessibility and potential for diversification make it an attractive core for library synthesis. The initial biological evaluation should focus on screening against a panel of cancer-relevant protein kinases and carbonic anhydrases.
Future work on successful hits should involve:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the R-groups on the sulfonamide nitrogen to optimize potency and selectivity.
-
ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to ensure drug-like characteristics.
-
Structural Biology: Obtaining co-crystal structures of inhibitors bound to their target proteins to rationalize SAR and guide further design efforts.
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Taylor & Francis Online. (n.d.). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Retrieved from [Link]
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An In-depth Technical Guide on the Role of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride in Medicinal Chemistry: A Keystone Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific public-domain data on 6-fluoro-5-methylpyridine-3-sulfonyl chloride is nascent, its structural motifs—a fluorinated and methylated pyridine ring coupled with a reactive sulfonyl chloride—position it as a highly valuable, yet under-documented, building block in medicinal chemistry. This technical guide synthesizes information from analogous substituted pyridine-3-sulfonyl chlorides to build a comprehensive understanding of its potential. We will explore the fundamental importance of the pyridine scaffold, the synthetic utility of the sulfonyl chloride functional group, and the nuanced influence of fluoro and methyl substituents on molecular properties. This guide will serve as a foundational resource, providing insights into the synthesis, reactivity, and prospective applications of this compound class in the design of next-generation therapeutics.
Introduction: The Strategic Importance of Substituted Pyridine-3-sulfonyl Chlorides
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and blockbuster drugs. Its nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the aqueous solubility and metabolic stability of a drug molecule. The strategic functionalization of this ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
Among the various functionalized pyridines, those bearing a sulfonyl chloride group at the 3-position are of particular interest. Pyridine-3-sulfonyl chloride and its derivatives are powerful electrophilic reagents primarily used for the synthesis of sulfonamides, a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages.
The subject of this guide, 6-fluoro-5-methylpyridine-3-sulfonyl chloride, combines three key structural features:
-
The Pyridine Core: A foundational heterocyclic scaffold.
-
The Sulfonyl Chloride Group: A reactive handle for sulfonamide formation.
-
Fluoro and Methyl Substituents: These groups are strategically placed to modulate the electronic properties, lipophilicity, and metabolic stability of the resulting molecules.
This unique combination suggests its potential for creating novel drug candidates with tailored properties.
Synthesis and Chemical Properties
While specific synthetic routes for 6-fluoro-5-methylpyridine-3-sulfonyl chloride are not widely published, its synthesis can be inferred from established methods for preparing other substituted pyridine-3-sulfonyl chlorides.
General Synthetic Pathways
A common and industrially scalable method for the synthesis of pyridine-3-sulfonyl chlorides involves a multi-step process starting from a corresponding aminopyridine.
A plausible synthetic route is as follows:
-
Diazotization: The synthesis would likely begin with 6-fluoro-5-methylpyridin-3-amine. This starting material would undergo a diazotization reaction, typically using sodium nitrite in an acidic medium, to form a diazonium salt intermediate.
-
Sulfonyl Chlorination: The diazonium salt is then subjected to a sulfonyl chlorination reaction. A common method involves reacting the intermediate with a mixture of thionyl chloride and a copper catalyst in an aqueous solution.
The general workflow for this transformation is depicted below:
Caption: Generalized synthetic pathway for substituted pyridine-3-sulfonyl chlorides.
Chemical Reactivity and Handling
Pyridine-3-sulfonyl chlorides are highly reactive compounds. The sulfonyl chloride moiety is a strong electrophile, making the compound susceptible to hydrolysis. Therefore, it must be handled under anhydrous conditions to prevent decomposition. Due to its reactivity, it is also a potent lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
The Role of Fluoro and Methyl Substituents in Medicinal Chemistry
The incorporation of fluorine and methyl groups into drug candidates is a well-established strategy in medicinal chemistry to optimize their properties.
The Influence of the Fluorine Atom
The fluorine atom at the 6-position of the pyridine ring is expected to have several significant effects:
-
Modulation of Basicity: Fluorine is a highly electronegative atom and acts as an electron-withdrawing group. Its presence on the pyridine ring will decrease the basicity of the pyridine nitrogen. This can be advantageous in drug design to reduce off-target interactions with acidic cellular components and can influence the pKa of the molecule, affecting its absorption and distribution.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The introduction of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing the binding affinity and potency of the drug. The presence of a fluorine atom is a key feature in many quinolone antibiotics, contributing to their broad spectrum of activity.
The Impact of the Methyl Group
The methyl group at the 5-position also plays a crucial role:
-
Increased Lipophilicity: The methyl group is a lipophilic substituent. Its addition can increase the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Steric Effects: The methyl group can provide steric bulk, which can influence the conformation of the molecule and its binding to a target protein. This can lead to improved selectivity for the desired target over other proteins.
-
Filling Hydrophobic Pockets: A methyl group can fit into small hydrophobic pockets within a protein's active site, leading to favorable van der Waals interactions and increased binding affinity. The regioselective introduction of a methyl group can significantly alter the biological properties of a pyridine-containing molecule.
The interplay between the electron-withdrawing fluorine atom and the electron-donating (by hyperconjugation) methyl group creates a unique electronic environment on the pyridine ring, which can be exploited by medicinal chemists to fine-tune the properties of the resulting sulfonamides.
Applications in Drug Discovery and Development
The primary application of 6-fluoro-5-methylpyridine-3-sulfonyl chloride in medicinal chemistry is as a reagent for the synthesis of novel sulfonamides with potential therapeutic activity.
Synthesis of Bioactive Sulfonamides
The reaction of 6-fluoro-5-methylpyridine-3-sulfonyl chloride with a diverse library of primary and secondary amines would generate a corresponding library of sulfonamides. This is a common strategy in the early stages of drug discovery to rapidly generate a range of compounds for biological screening.
Caption: Reaction of 6-fluoro-5-methylpyridine-3-sulfonyl chloride with an amine.
Potential Therapeutic Areas
Given the wide range of biological activities associated with sulfonamides and substituted pyridines, compounds derived from 6-fluoro-5-methylpyridine-3-sulfonyl chloride could be investigated for a variety of therapeutic applications, including:
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate sulfonamide and substituted pyridine moieties.
-
Infectious Diseases: The sulfonamide group is a classic antibacterial pharmacophore. Novel derivatives could be explored for activity against drug-resistant bacteria.
-
Inflammatory Diseases: A number of anti-inflammatory drugs contain sulfonamide structures.
-
Central Nervous System (CNS) Disorders: The ability of the fluoro and methyl groups to modulate lipophilicity could be leveraged to design CNS-penetrant drugs.
Case Study: Vonoprazan (TAK-438)
While not containing the exact 6-fluoro-5-methyl substitution, the development of the potassium-competitive acid blocker Vonoprazan (TAK-438) highlights the importance of pyridine-3-sulfonyl chloride as a key intermediate. The synthesis of Vonoprazan involves the use of pyridine-3-sulfonyl chloride to introduce the pyridylsulfonyl group, which is crucial for its biological activity. This underscores the value of substituted pyridine-3-sulfonyl chlorides in constructing complex and potent pharmaceutical agents.
Conclusion and Future Outlook
6-Fluoro-5-methylpyridine-3-sulfonyl chloride represents a promising, albeit currently under-explored, building block for medicinal chemistry. By leveraging the established synthetic utility of the sulfonyl chloride group and the well-understood benefits of fluorine and methyl substitution, researchers can utilize this reagent to generate novel sulfonamides with potentially superior pharmacological profiles. The strategic combination of these structural features offers a compelling avenue for the development of new therapeutics across a range of disease areas. As synthetic methodologies advance and the demand for novel chemical matter continues to grow, we anticipate that reagents such as 6-fluoro-5-methylpyridine-3-sulfonyl chloride will play an increasingly important role in the future of drug discovery.
References
- The pharmaceutical industry constantly seeks novel compounds to combat diseases and improve human health. Central to this endeavor is the field of medicinal chemistry, which relies heavily on the synthesis of complex organic molecules. Pyridine derivatives, owing to their inherent structural versatility and biological relevance, are frequently incorporated into drug candidates.
An In-depth Technical Guide to 6-Fluoro-5-methylpyridine-3-sulfonyl chloride and its Analogs for Advanced Research
This technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride, including its chemical identifiers, properties, and significance in synthetic chemistry. Given the specificity of this compound, this guide also extends to closely related analogs to provide a broader context for its application and synthesis.
Executive Summary
Pyridine sulfonyl chlorides are a critical class of reagents in medicinal chemistry, primarily utilized for the synthesis of sulfonamides and other key intermediates in drug discovery. Their reactivity and the ability to introduce the sulfonyl group make them invaluable building blocks. This guide focuses on 6-Fluoro-5-methylpyridine-3-sulfonyl chloride, a fluorinated pyridine derivative. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The strategic placement of fluoro and methyl groups on the pyridine ring can significantly influence the electronic and steric properties of the molecule, offering fine-tuning of its reactivity and the properties of its downstream products.
While specific data for 6-Fluoro-5-methylpyridine-3-sulfonyl chloride is not widely available, this guide will provide detailed information on closely related and commercially available analogs. By understanding the properties and synthesis of these analogs, researchers can infer the characteristics and potential synthetic routes for the target compound.
Chemical Identifiers and Properties
A precise CAS number for 6-Fluoro-5-methylpyridine-3-sulfonyl chloride is not readily found in common chemical databases. However, several isomeric and analogous compounds are well-documented. Below is a table summarizing the identifiers for key related compounds.
| Compound Name | CAS Number | Molecular Formula | PubChem CID |
| Pyridine-3-sulfonyl chloride | 16133-25-8 | C5H4ClNO2S | 3164136[2] |
| 6-fluoro-2-methylpyridine-3-sulfonyl chloride | 2385664-12-8 | C6H5ClFNO2S | N/A |
| 6-Fluoropyridine-2-sulfonyl chloride | 128583-07-3 | C5H3ClFNO2S | N/A |
| 5-Fluoropyridine-3-sulfonyl chloride | N/A | C5H3ClFNO2S | 45792531[3] |
| 3-Fluoro-5-methylpyridine | 407-21-6 | C6H6FN | 2762892[4] |
| 3-Chloro-5-methylpyridine | 19230-55-8 | C6H6ClN | 2762899[5] |
Note: "N/A" indicates that the information is not available in the searched public databases.
The properties of these compounds are largely dictated by the pyridine ring and the sulfonyl chloride functional group. The sulfonyl chloride is a highly reactive group, susceptible to hydrolysis and reaction with nucleophiles. The fluorine and methyl substituents on the pyridine ring will modulate this reactivity.
Synthesis of Pyridine Sulfonyl Chlorides
The synthesis of pyridine sulfonyl chlorides can be approached through several established methods. The choice of method often depends on the starting materials and the stability of the target molecule.
From Amino Pyridines
A common route to sulfonyl chlorides is through the diazotization of an aminopyridine followed by a sulfonyl chlorination reaction. This multi-step process is illustrated in the diagram below.
Caption: Synthesis from the corresponding sulfonic acid.
Protocol:
-
The pyridine sulfonic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). [6]2. The reaction mixture is typically heated to drive the reaction to completion.
-
The product is then isolated by pouring the reaction mixture onto ice and filtering the resulting solid. [6]
Applications in Drug Discovery
Pyridine sulfonyl chlorides are valuable reagents for the synthesis of a wide range of biologically active molecules. Their primary application is in the formation of sulfonamides, a common motif in many pharmaceutical compounds.
The general reaction is the coupling of the sulfonyl chloride with a primary or secondary amine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Fluoropyridine-3-sulfonyl chloride | C5H3ClFNO2S | CID 45792531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-5-methylpyridine | C6H6ClN | CID 2762899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Sulfonamides via 6-Fluoro-5-methylpyridine-3-sulfonyl chloride
Executive Summary
This document provides a comprehensive technical guide for the synthesis of sulfonamides utilizing 6-Fluoro-5-methylpyridine-3-sulfonyl chloride. Tailored for researchers, medicinal chemists, and drug development professionals, these notes move beyond simple procedural outlines to offer insights into the causality behind experimental choices, ensuring robust and reproducible outcomes. We present detailed, validated protocols for the coupling of this versatile building block with both aromatic and aliphatic amines, supplemented with mechanistic diagrams, workflow visualizations, and a practical troubleshooting guide. The strategic incorporation of the 6-fluoro-5-methylpyridine moiety offers a compelling avenue for modulating the pharmacokinetic and pharmacodynamic profiles of novel chemical entities.
The Strategic Advantage of the Pyridine Sulfonamide Moiety
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, integral to a wide range of therapeutic agents.[1] The classical synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] The specific use of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride as an electrophile introduces a heteroaromatic ring with unique electronic and steric properties.
-
Fluorine Substitution: The C6-fluoro group can significantly enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable electrostatic interactions with target proteins.
-
Methyl Substitution: The C5-methyl group provides a steric handle to probe binding pockets and can influence solubility and crystal packing.
-
Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and modulates the pKa of the entire molecule, impacting solubility and cell permeability.
This guide provides the essential framework for leveraging these properties in a drug discovery context.
Mechanistic Rationale: Nucleophilic Sulfonyl Substitution
The core transformation is the nucleophilic substitution at the sulfur center of the sulfonyl chloride. The amine's lone pair of electrons attacks the highly electrophilic sulfur atom. This is generally considered a two-step addition-elimination process, proceeding through a transient, high-energy intermediate.[3] The reaction is driven to completion by the departure of the stable chloride leaving group and the neutralization of the resulting hydrochloric acid by a suitable base.
Figure 1: General mechanism of sulfonamide formation.
Experimental Protocols: Synthesis and Workup
Core Directive: Reagent and Reaction Integrity
Sulfonyl chlorides are highly susceptible to hydrolysis. The success of these protocols is contingent upon the rigorous exclusion of moisture.
-
Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Glassware: Oven-dry all glassware immediately before use.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry Nitrogen or Argon).
Protocol I: Synthesis of N-Aryl Sulfonamides
This protocol is optimized for the coupling of less nucleophilic aromatic amines, such as substituted anilines.
Materials:
-
6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Procedure:
-
To an oven-dried, round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.1 eq) and anhydrous DCM.
-
Add triethylamine (2.0 eq) to the solution and cool the flask to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the sulfonyl chloride is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ (to remove residual acid), and brine (to reduce water content).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: Experimental workflow for N-aryl sulfonamide synthesis.
Protocol II: Synthesis of N-Alkyl Sulfonamides
This protocol is adapted for more nucleophilic and often more basic aliphatic amines. Pyridine is used here as both the base and a co-solvent.
Materials:
-
6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.1 eq)
-
Aliphatic Amine (1.0 eq)
-
Anhydrous Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated NH₄Cl (aq), Brine
-
Anhydrous Na₂SO₄
Step-by-Step Procedure:
-
In an oven-dried flask under N₂, dissolve the aliphatic amine (1.0 eq) in anhydrous THF.
-
Add anhydrous pyridine (3.0 eq) and cool the solution to 0 °C.
-
Add 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are typically faster than with anilines.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF and pyridine.
-
Re-dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl (a mild acid wash to remove pyridine) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the product via flash column chromatography.
Product Characterization and Validation
Proper analytical characterization is essential to confirm the structure and purity of the synthesized sulfonamide.
| Analytical Method | Purpose and Expected Outcome |
| ¹H and ¹³C NMR | Confirms the covalent structure. Expect characteristic shifts for the pyridine ring protons and carbons, the methyl group, and the amine fragment. |
| ¹⁹F NMR | Confirms the presence of the fluorine atom. Expect a singlet or doublet in the aryl fluoride region. |
| High-Resolution MS | Confirms the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass for the [M+H]⁺ ion. |
| HPLC/UPLC | Determines purity. A final compound for biological screening should exhibit >95% purity by UV detection at a relevant wavelength (e.g., 254 nm). |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride. 2. Poorly nucleophilic amine. 3. Insufficient base. | 1. Ensure all reagents and solvents are anhydrous. Use a fresh bottle of sulfonyl chloride. 2. Increase reaction temperature (e.g., to 40-50 °C) or use a stronger, non-nucleophilic base. 3. Increase equivalents of base to 2.5-3.0 eq. |
| Multiple Products on TLC | 1. Reaction with a di-functional amine. 2. Side reaction with a nucleophilic base (e.g., pyridine at high temp). | 1. Utilize an appropriate protecting group strategy for the second functional group. 2. Switch to a non-nucleophilic base like DIPEA and a non-reactive solvent like DCM or THF. |
| Starting Material Remains | 1. Steric hindrance around the amine. 2. Reaction has not reached completion. | 1. Increase reaction time and/or temperature. 2. Continue stirring and monitor periodically. If stalled, consider adding a catalytic amount of DMAP (for hindered amines). |
References
- Vertex AI Search. (2024).
- ChemicalBook. (n.d.). 3-Pyridinesulfonamide synthesis.
- European Journal of Chemistry. (2024).
- PrepChem.com. (n.d.). Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide.
- PMC. (n.d.).
- Royal Society of Chemistry. (2021).
- ResearchGate. (2025).
- Wiley Online Library. (2019).
- Massachusetts Institute of Technology. (2015).
- Macmillan Group - Princeton University. (2023).
- Wiley Online Library. (2019).
- Rasayan Journal of Chemistry. (2013).
- PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Chemistry LibreTexts. (2021). Amines as Nucleophiles.
Sources
Application Notes and Protocols for the Reaction of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride with Amines
Introduction: The Significance of the Sulfonamide Bond in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] Its ability to act as a bioisostere of an amide, coupled with its unique electronic and hydrogen-bonding properties, makes it a privileged scaffold in the design of novel pharmaceuticals. The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and robust method for the formation of a sulfonamide bond.[2][3] This guide provides a detailed technical overview and a general procedure for reacting 6-Fluoro-5-methylpyridine-3-sulfonyl chloride with various amines, a process of significant interest for the synthesis of complex molecules in drug discovery programs.
6-Fluoro-5-methylpyridine-3-sulfonyl chloride is a heteroaromatic sulfonyl chloride, and while the fundamental reaction with amines follows a well-established mechanism, the electronic nature of the pyridine ring and its substituents introduces specific considerations that must be addressed for successful synthesis.
Core Principles and Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide.
The Reaction Unveiled: A Step-by-Step Mechanistic Look
The generally accepted mechanism for the sulfonylation of amines involves a nucleophilic substitution at the sulfur center.[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the 6-Fluoro-5-methylpyridine-3-sulfonyl chloride. This forms a tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, with the highly electronegative oxygen atoms facilitating the expulsion of the chloride leaving group.
-
Deprotonation: A base, either an added scavenger base or another equivalent of the amine reactant, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.
The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.[5]
Caption: General mechanism of sulfonamide formation.
Experimental Protocol: A General Procedure
This protocol provides a general method for the reaction of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride with a generic amine. It is important to note that optimization of reaction conditions, particularly temperature and reaction time, may be necessary for different amine substrates.
Materials and Reagents
-
6-Fluoro-5-methylpyridine-3-sulfonyl chloride
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Experimental Workflow
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and dissolve it in the chosen anhydrous solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important for reactive amines to control the exothermicity of the reaction.
-
Base Addition: Add the tertiary amine base (1.1 - 1.5 eq.) to the cooled solution of the amine.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.0 - 1.2 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes. The slow addition helps to control the reaction temperature and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two or three times.
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product is typically purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Substrate Scope and Reactivity Considerations
The reactivity of the amine is a critical factor in the success of the sulfonylation reaction.
| Amine Type | Nucleophilicity | General Recommendations |
| Primary Aliphatic Amines | High | Reaction is typically fast. Cooling to 0 °C is recommended to control the exotherm. A standard base like triethylamine is usually sufficient. |
| Secondary Aliphatic Amines | Moderate to High | Generally react well, though steric hindrance can slow the reaction. Reaction times may need to be extended. |
| Primary Aromatic Amines (Anilines) | Low | Less nucleophilic due to the delocalization of the lone pair into the aromatic ring. May require elevated temperatures and/or a stronger, non-nucleophilic base like DIPEA. Electron-donating groups on the aniline increase reactivity, while electron-withdrawing groups decrease it. |
| Secondary Aromatic Amines | Very Low | Reaction can be challenging due to low nucleophilicity and steric hindrance. May require forcing conditions (higher temperatures, longer reaction times) and a more reactive solvent. |
Note on 6-Fluoro-5-methylpyridine-3-sulfonyl chloride: The fluorine atom is an electron-withdrawing group, which can increase the electrophilicity of the sulfonyl group, potentially making it more reactive than unsubstituted pyridinesulfonyl chlorides. However, the position of the sulfonyl group at the 3-position (a beta-position) of the pyridine ring makes it susceptible to hydrolysis by trace amounts of water. Therefore, the use of anhydrous solvents and reagents is paramount.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).- Amine is not sufficiently nucleophilic.- Insufficiently basic conditions. | - Use fresh or properly stored sulfonyl chloride.- Increase the reaction temperature.- Use a stronger, non-nucleophilic base (e.g., DIPEA, DBU).- For very unreactive amines, consider using a catalyst like DMAP (4-dimethylaminopyridine). |
| Formation of Sulfonic Acid Byproduct | - Presence of water in the reaction mixture. | - Ensure all glassware is oven-dried.- Use anhydrous solvents and reagents.- Perform the reaction under a dry, inert atmosphere. |
| Multiple Spots on TLC (Side Products) | - Bis-sulfonylation of primary amines.- Reaction with the pyridine ring (less likely under these conditions). | - Use a slight excess of the amine relative to the sulfonyl chloride.- Add the sulfonyl chloride solution slowly to the amine solution. |
| Difficult Purification | - Co-elution of product with starting materials or byproducts. | - Optimize the mobile phase for column chromatography.- Consider an alternative purification method such as recrystallization or preparative HPLC. |
Conclusion
The reaction of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride with amines provides a reliable route to a diverse range of sulfonamides. By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly with respect to the exclusion of moisture, researchers can successfully synthesize these valuable compounds for applications in drug discovery and development. The general protocol provided herein serves as a robust starting point, with the acknowledgment that optimization based on the specific properties of the amine substrate is key to achieving high yields and purity.
References
-
ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic Letters. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]
-
ResearchGate. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples. Retrieved from [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
RSC Advances. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved from
- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Wiley Online Library. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
-
Nature. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]
-
ACS Publications. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
ResearchGate. (2007). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2‐pyridine‐and 8‐quinolinesulfonic acid using R2NMgCl ⋅ LiCl. Retrieved from [Link]
-
ACS Publications. (2006). Protection of Amines by the Pyridine-2-sulfonyl Group and Its Cleavage under Mild Conditions (SmI2 or Electrolysis). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
organic-chemistry.org. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of primary aryl sulfonamide. Retrieved from [Link]
-
ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]
Sources
Application Note: Strategic Utilization of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride in Drug Discovery
Executive Summary & Strategic Value
In modern medicinal chemistry, 6-Fluoro-5-methylpyridine-3-sulfonyl chloride represents a high-value "privileged scaffold" precursor.[1] Its utility extends beyond simple sulfonamide construction; it serves as a multi-functional core for fragment-based drug discovery (FBDD).[1]
Key Structural Advantages:
-
The Sulfonyl Warhead (C3): Enables rapid coupling with amines to generate sulfonamides, a pharmacophore present in over 100 FDA-approved drugs (e.g., Celecoxib, Sildenafil).
-
The Fluorine Handle (C6): Positioned ortho to the pyridine nitrogen. While metabolically stable under physiological conditions, this fluorine is activated for Nucleophilic Aromatic Substitution (SNAr) during synthesis, allowing for late-stage diversification.
-
The Methyl Group (C5): Provides steric modulation and increases lipophilicity (LogP), often improving the pharmacokinetic profile by blocking metabolic hotspots on the pyridine ring.
Critical Challenge: The C6-fluorine is highly activated by both the pyridine nitrogen and the electron-withdrawing sulfonyl group. Improper reaction conditions will lead to unintended SNAr displacement of the fluorine by the amine nucleophile , resulting in complex mixtures. This guide provides protocols specifically designed to control this reactivity.
Chemical Properties & Handling[2][3][4][5]
| Property | Data | Notes |
| CAS Number | 2385664-12-8 | |
| Molecular Weight | 209.63 g/mol | |
| Appearance | White to off-white solid | |
| Storage | -20°C, Inert Atmosphere | Highly hygroscopic.[1] Hydrolyzes to sulfonic acid upon moisture exposure. |
| Solubility | DCM, THF, EtOAc, MeCN | Reacts violently with DMSO/DMF (exothermic decomposition possible). |
| Stability | Labile | Must be used immediately upon opening or stored in a desiccator. |
Handling Protocol
-
Atmosphere: Always handle under Nitrogen or Argon.[2]
-
Solvents: Use only anhydrous solvents (water content < 50 ppm).
-
Weighing: Weigh quickly in a glovebox or use a pre-tared septa-sealed vial.[1] Do not expose to humid air for >2 minutes.
Reaction Pathways & Reactivity Map
The following diagram illustrates the "Ambivalent Electrophilicity" of this scaffold. The sulfonyl chloride is the primary electrophile (Kinetic Product), while the C6-fluorine is the secondary electrophile (Thermodynamic/Side Product).
Caption: Path A represents the desired chemoselective sulfonylation. Path B highlights the risk of fluorine displacement.
Experimental Protocols
Protocol A: Chemoselective Sulfonamide Synthesis (Standard)
Use this protocol for standard library generation where the Fluorine atom must be retained.
Reagents:
-
Substrate: 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.0 equiv)[1]
-
Nucleophile: Amine (1.0 - 1.1 equiv)[1]
-
Base: Pyridine (3.0 equiv) or DIPEA (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the sulfonyl chloride (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration).
-
Cooling (CRITICAL): Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the SNAr reaction at the C6-position.[1]
-
Amine Addition:
-
Mix the Amine (1.0 equiv) and Base (Pyridine/DIPEA) in a separate vial with minimal DCM.
-
Add this mixture dropwise to the sulfonyl chloride solution over 10 minutes.
-
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC or LCMS.
-
Note: Do not let the reaction warm to room temperature unless conversion is incomplete after 2 hours.
-
-
Quench: Add saturated aqueous NH₄Cl (cold).
-
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[3]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validating Check:
-
LCMS Signal: Look for [M+H]⁺ corresponding to the sulfonamide.
-
Warning Signal: If you see a mass of [M+H]⁺ + (Amine Mass) - (HF), you have displaced the fluorine. Repeat reaction at -10°C or -78°C.
Protocol B: "One-Pot" Sequential Functionalization (Library Expansion)
Use this protocol to deliberately displace the fluorine after sulfonamide formation, creating 2,5-diamino-pyridine derivatives.[1]
Reagents:
-
Amine 1 (Sulfonamide formation)
-
Amine 2 (SNAr displacement)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: DMF or DMSO[1]
Methodology:
-
Step 1 (Sulfonylation): Follow Protocol A using Amine 1. Isolate the crude intermediate.
-
Step 2 (SNAr): Dissolve the intermediate in DMF (0.2 M).
-
Addition: Add Amine 2 (1.5 equiv) and K₂CO₃.
-
Heating: Heat to 80°C - 100°C for 4–12 hours.
-
Workup: Dilute with water/EtOAc. Wash extensively with water to remove DMF.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Yield / Starting Material Remaining | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Use fresh sulfonyl chloride. Check solvent water content. |
| Side Product: [M+H] = Target + Amine - HF | SNAr Displacement of Fluorine | Lower temperature (0°C |
| Side Product: Sulfonic Acid | Moisture ingress | Flame dry glassware. Use septa. Do not use old reagent. |
| Reaction turns black/tarry | Pyridine ring decomposition | Avoid strong Lewis acids. Keep temperature < 40°C during concentration. |
Workflow Visualization
Caption: Operational workflow for minimizing side reactions during sulfonamide synthesis.
References
-
Review of Sulfonamide Synthesis: Youn, S. W., et al. "Recent advances in synthesis of sulfonamides."[8] Chemistry & Biology Interface, 2018, 8(4), 194-204.[8]
-
Stability of Pyridine Sulfonyl Chlorides: Chernyshev, V. V., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Chemistry - A European Journal, 2022.
-
Late-Stage Functionalization of Sulfonamides: Cornella, J., et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4."[1] Angewandte Chemie Int. Ed., 2018.[8][9]
-
Pyridine Scaffold in Drug Discovery: Altaf, A. A., et al. "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities."[9] Journal of Chemistry, 2015.
-
Chemical Property Data: ChemicalBook Entry for 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (CAS 2385664-12-8).[1]
Sources
- 1. 128583-07-3|6-Fluoropyridine-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
- 8. cbijournal.com [cbijournal.com]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the pyridine ring in 6-Fluoro-5-methylpyridine-3-sulfonyl chloride
This guide outlines the strategic functionalization of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (CAS 886371-78-0) . It is designed for medicinal chemists requiring high-fidelity protocols for library generation and lead optimization.
Executive Summary & Reactivity Profile
6-Fluoro-5-methylpyridine-3-sulfonyl chloride is a high-value "tri-vector" scaffold. Its utility lies in the orthogonal reactivity of its three functional handles, allowing for the sequential construction of complex bioactive molecules (e.g., PARP inhibitors, ion channel modulators).
The Tri-Vector Reactivity Landscape
The molecule presents three distinct sites for modification, ranked by reactivity order:
-
Vector A (C3-Sulfonyl Chloride): The most electrophilic site. Must be functionalized first. Prone to hydrolysis; reacts rapidly with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates.
-
Vector B (C6-Fluorine): A "masked" electrophile. The electron-withdrawing nature of the pyridine nitrogen and the C3-sulfonyl group activates this position for Nucleophilic Aromatic Substitution (SNAr).
-
Vector C (C5-Methyl): A benzylic-like carbon. Stable during Vectors A and B transformations. Can be functionalized late-stage via radical halogenation or oxidation.
Figure 1: Orthogonal reactivity map identifying the three functionalization vectors.
Primary Workflow: The "Anchor" Reaction (Sulfonylation)
Objective: Stabilize the labile sulfonyl chloride into a robust sulfonamide. Criticality: High. The sulfonyl chloride is moisture-sensitive. This step should be performed under anhydrous conditions immediately upon opening the reagent vessel.
Protocol A: Anhydrous Sulfonamide Synthesis
Targeting Vector A (C3)
Reagents:
-
Substrate: 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N2).
-
Solvation: Dissolve the amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride). Cool to 0°C in an ice bath.
-
Addition: Dissolve 6-Fluoro-5-methylpyridine-3-sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Why? Dropwise addition prevents localized heating and suppresses the formation of disulfonimides (a common side product with primary amines).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (observe disappearance of chloride, appearance of M+H sulfonamide).
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove excess amine/base), sat. NaHCO3, and Brine.[1] Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
Self-Validating Checkpoint:
-
Success: LC-MS shows a single peak with mass corresponding to [M+H] of the sulfonamide.
-
Failure (Hydrolysis): Presence of a peak corresponding to the sulfonic acid (Mass = Substrate - Cl + OH). Cause: Wet solvent or atmospheric moisture.
Secondary Workflow: SNAr Diversification
Objective: Exploit the electron-deficient nature of the pyridine ring to displace the C6-Fluorine. Mechanism: The 3-sulfonamide group (formed in Step 1) acts as a meta-electron-withdrawing group (EWG), working in concert with the pyridine nitrogen to activate the C6 position.
Protocol B: C6-Displacement with Amines/Alkoxides
Targeting Vector B (C6)
Reagents:
-
Substrate: 6-Fluoro-5-methylpyridine-3-sulfonamide derivative (from Protocol A)
-
Nucleophile: Cyclic amine (e.g., morpholine, piperazine) or Alkoxide
-
Base: K2CO3 (3.0 eq) or Cs2CO3 (for sluggish nucleophiles)
-
Solvent: DMSO or DMF (Polar Aprotic is essential)
Step-by-Step Methodology:
-
Setup: In a reaction vial, combine the sulfonamide substrate (1.0 eq), nucleophile (1.2–1.5 eq), and K2CO3 (3.0 eq).
-
Solvent: Add DMSO (0.5 M concentration).
-
Reaction: Heat to 80°C–100°C for 4–12 hours.
-
Note: While 2-fluoropyridines often react at mild temperatures, the 3-sulfonamide substituent creates steric bulk and electronic deactivation compared to a nitro group. Heating is usually required.[2]
-
-
Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water.[3] If no precipitate, extract with Ethyl Acetate.
Table 1: Nucleophile Reactivity & Conditions
| Nucleophile Class | Example | Base | Temp (°C) | Time (h) | Expected Yield |
| Cyclic Amines | Morpholine, Piperidine | K2CO3 | 80 | 4-6 | 85-95% |
| Primary Amines | Benzylamine | Cs2CO3 | 100 | 12 | 70-85% |
| Alkoxides | Sodium Methoxide | NaH (pre-form) | 60 | 2-4 | 80-90% |
| Thiols | Thiophenol | K2CO3 | RT-50 | 1-2 | >90% |
Advanced Workflow: Methyl Functionalization
Objective: Functionalize the C5-Methyl group after the ring is stable. Warning: Do not attempt this on the sulfonyl chloride starting material.
Protocol C: Radical Bromination (Wohl-Ziegler)
Targeting Vector C (C5)
To access benzylic amines or ethers, the methyl group must first be brominated.
-
Reagents: Sulfonamide substrate (1.0 eq), NBS (N-Bromosuccinimide, 1.1 eq), AIBN (catalytic) or Benzoyl Peroxide.
-
Solvent: CCl4 or Trifluorotoluene (greener alternative).
-
Conditions: Reflux (80°C) for 2–6 hours.
-
Outcome: Yields the 5-(bromomethyl) derivative. This intermediate is highly reactive and should be reacted immediately with a nucleophile (e.g., amine/azide) to form the final library compound.
Library Generation Logic (Visualized)
The following diagram illustrates the sequential logic for generating a diverse library from this single scaffold.
Figure 2: Sequential workflow for library generation. Step 1 stabilizes the core; Step 2 introduces diversity.
References
-
Reactivity of Sulfonyl Chlorides
-
SNAr on Fluoropyridines
-
Chemistry LibreTexts. (2025). "Nucleophilic Aromatic Substitution". [Link]
-
-
Drug Discovery Applications
-
Scott, J.S., et al. (2024). "Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574)". Journal of Medicinal Chemistry. [Link]
-
-
Fluorinated Heterocycles in Medicine
Sources
- 1. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in 6-Fluoro-5-methylpyridine-3-sulfonyl Chloride Coupling Reactions
Welcome to the technical support center dedicated to enhancing the success of your coupling reactions with 6-Fluoro-5-methylpyridine-3-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with 6-Fluoro-5-methylpyridine-3-sulfonyl chloride?
A: 6-Fluoro-5-methylpyridine-3-sulfonyl chloride is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The two most prominent applications are:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds, typically with boronic acids or their derivatives. This is a powerful method for constructing biaryl or aryl-heteroaryl structures.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines. This reaction is fundamental for the synthesis of arylamines, which are prevalent in pharmaceuticals.[1][2]
Q2: My 6-Fluoro-5-methylpyridine-3-sulfonyl chloride starting material appears degraded. What are the likely causes and how can I prevent this?
A: This reagent is highly sensitive to moisture.[3][4] Degradation is most often due to hydrolysis, where water reacts with the sulfonyl chloride to form the corresponding sulfonic acid.[3][5]
Prevention Strategies:
-
Storage: Always store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] A desiccator is also recommended.
-
Handling: Use anhydrous solvents and glassware.[3] Weigh out the required amount quickly and in a dry environment (e.g., a glovebox or under a stream of inert gas).
-
Purchasing: Source high-purity starting material from a reliable supplier who provides proper packaging and documentation.[4]
Q3: I am observing significant hydrolysis of my sulfonyl chloride during the reaction workup. How can I minimize this?
A: Aqueous workups can be challenging due to the water-reactivity of the sulfonyl chloride.[6][7]
Mitigation Techniques:
-
Cold Quenching: Pour the reaction mixture onto ice or into cold brine to slow down the rate of hydrolysis.[5][6]
-
Rapid Extraction: Promptly extract your product into an organic solvent to minimize contact time with the aqueous phase.[6]
-
Precipitation: For some aryl sulfonyl chlorides with low water solubility, quenching with cold water can lead to precipitation of the product, which can protect it from extensive hydrolysis.[8]
Troubleshooting Guide: Low Yields and Side Reactions
This section provides a more in-depth analysis of specific problems you might encounter, along with actionable solutions.
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura coupling are a frequent challenge. The problem often lies with the catalyst, reagents, or reaction conditions.[9]
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst/Ligand Inactivity | The palladium catalyst can be deactivated by oxygen.[9] Phosphine ligands are also susceptible to oxidation.[9] Action: • Ensure all solvents are thoroughly degassed.[9] • Assemble the reaction under an inert atmosphere (nitrogen or argon). • Use fresh, high-quality palladium precatalysts and ligands.[9] Consider using more robust Buchwald-type ligands.[10] |
| Ineffective Base | The base is crucial for activating the boronic acid for transmetalation.[11] The choice of base can significantly impact the reaction rate and yield.[11] Action: • Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[11][12][13] • Ensure the base is anhydrous and of high purity. |
| Suboptimal Temperature | Many Suzuki couplings require heating to proceed at a reasonable rate.[9] However, excessive heat can lead to catalyst decomposition.[9] Action: • If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increase the temperature.[9] • Monitor the reaction for signs of catalyst decomposition (e.g., formation of palladium black). |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation, especially at elevated temperatures or in the presence of water, which reduces the amount available for coupling.[10][14] Action: • Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). • Consider using more stable boronic acid derivatives like MIDA boronates or trifluoroborates.[15] |
Issue 2: Poor Yields in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and substrates.[1]
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Inappropriate Ligand Choice | The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[2][16] For challenging substrates like heteroaryl sulfonyl chlorides, bulky, electron-rich phosphine ligands are often necessary.[16] Action: • Screen a panel of Buchwald ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal one for your specific substrate combination.[12][16] • Consider the steric hindrance of both the sulfonyl chloride and the amine when selecting a ligand. |
| Incorrect Base Selection | The choice of base is critical and can vary depending on the solvent and substrates.[17][18] Strong, non-nucleophilic bases are typically required. Action: • For nonpolar solvents like toluene, anionic bases such as NaOtBu or K₃PO₄ are often effective.[17][18] • In polar solvents, the base can sometimes complex with the palladium, so careful selection is needed.[17] Cesium carbonate (Cs₂CO₃) can be a good choice in some cases due to its solubility and reactivity.[19] |
| Catalyst Inhibition | The pyridine nitrogen in the substrate can potentially coordinate to the palladium catalyst, inhibiting its activity.[12] Action: • The use of bulky ligands can often mitigate this issue by sterically disfavoring coordination of the pyridine nitrogen.[12] • A higher catalyst loading might be necessary in some cases. |
| Side Reactions | Unwanted side reactions can consume starting materials and reduce the yield of the desired product. For instance, β-hydride elimination can be a competing pathway, especially with primary alkylamines.[16] Action: • The choice of ligand and reaction conditions can influence the rate of reductive elimination versus side reactions.[16] Bulky ligands often accelerate reductive elimination.[12] |
Issue 3: Formation of Sulfonic Acid as a Major Byproduct
The presence of the corresponding sulfonic acid is a clear indication of the hydrolysis of your 6-Fluoro-5-methylpyridine-3-sulfonyl chloride starting material or product.[5]
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Moisture in Reagents/Solvents | Trace amounts of water in your reaction can lead to significant hydrolysis.[3] Action: • Use anhydrous solvents from a freshly opened bottle or dried over molecular sieves. • Ensure all other reagents, including the amine or boronic acid and the base, are dry. |
| Atmospheric Moisture | Exposure to ambient humidity during reaction setup can be a significant source of water.[3] Action: • Assemble your reaction under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3][5] |
| Hydrolysis During Workup | As previously mentioned, the aqueous workup is a critical step where hydrolysis can occur.[6] Action: • Use cold, deoxygenated water or brine for washing.[5][6] • Minimize the time the organic layer is in contact with the aqueous phase.[6] |
Experimental Protocols & Visualizations
General Protocol for a Screening Suzuki-Miyaura Coupling Reaction
This protocol is intended for initial screening to find optimal conditions.
-
Preparation: To a vial containing a stir bar, add the chosen base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Place the vial under an inert atmosphere (nitrogen or argon).
-
Addition of Reagents: Add a stock solution of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.0 equivalent) and the boronic acid (1.2 equivalents) in the chosen degassed solvent (e.g., Dioxane/H₂O 4:1).
-
Catalyst and Ligand: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%) from stock solutions.
-
Sealing and Heating: Tightly seal the vial and place it in a preheated heating block (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12 hours).[9]
-
Analysis: After cooling, take a small aliquot from the reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the product and identify any byproducts.[9]
Troubleshooting Logic Flowchart for Low Yields
Caption: A decision-making flowchart for troubleshooting low yields.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
- AK Scientific, Inc. (n.d.). Pyridine-3-sulfonyl chloride.
- PMC. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- BenchChem. (2025). avoiding impurities in the synthesis of sulfonyl chlorides.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- AIR Unimi. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Guidechem. (n.d.). What are the properties and medicinal uses of PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE?
- Wordpress. (n.d.). Use of base metals in Buchwald-Hartwig coupling.
- Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Chemical Bull. (n.d.). Pyridine-3-sulfonyl Chloride Manufacturer & Supplier.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Thermo Fisher Scientific. (2009). Pyridine-3-sulfonyl chloride hydrochloride, 95% Safety Data Sheet.
- Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
- COSyS. (n.d.). Palladium Cross-Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
- Organic Chemistry Portal. (2009). Ultrasound-promoted palladium-catalyzed cross coupling reactions.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions.
- Wiley Online Library. (n.d.). New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- PMC. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- RSC Publishing. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
- RSC Publishing. (n.d.). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. Pyridine-3-sulfonyl Chloride Manufacturer & Supplier | Industrial Sulfonyl Intermediate [chemicalbull.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride
Case ID: #PYR-SO2CL-STABILITY Subject: Prevention of Hydrolytic Degradation During Synthesis and Isolation Priority: High (Rapid Decomposition Risk)
Executive Summary: The "Electronic Trap"
You are likely experiencing low yields or rapid decomposition (blackening/fuming) of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride . This is not a standard sulfonyl chloride; it is an electronically destabilized system.
The Root Cause:
The stability of a sulfonyl chloride (
-
Pyridine Ring: Naturally electron-deficient, pulling electron density away from the sulfur atom.
-
6-Fluoro Substituent: The fluorine atom at the ortho position (relative to nitrogen) exerts a strong inductive withdrawing effect (
). -
Result: The sulfur atom becomes highly electrophilic ("hot"). While this makes it an excellent reagent for sulfonylation, it also lowers the activation energy for nucleophilic attack by water (hydrolysis) to form the sulfonic acid (
), which is water-soluble and often lost during aqueous workup.
Critical Workup Protocols (The "Flash" Method)
The majority of yield loss occurs during the quench and extraction phase. Standard protocols (pouring onto ice water and stirring) will destroy this specific molecule within minutes.
Option A: The Anhydrous Isolation (Recommended)
Best for: Synthesis using
-
Evaporation: Remove the chlorinating agent (e.g., thionyl chloride) under reduced pressure.
-
Azeotropic Drying: Add Toluene (anhydrous) to the residue and re-evaporate. Repeat 2x. This physically carries away trace
and . -
Filtration: Suspend the residue in dry Dichloromethane (DCM) or Chloroform . Filter under inert gas (Argon) to remove inorganic salts (e.g., pyridinium hydrochloride salts).
-
Crystallization: Concentrate the filtrate and add cold n-Heptane to precipitate the product.
Option B: The "Flash" Biphasic Workup
Best for: Synthesis using oxidative chlorination or if inorganic salts are trapping the product.
Principle: Lower the water activity (
| Parameter | Standard Protocol (DO NOT USE) | Optimized "Flash" Protocol |
| Quench Medium | Pure Water / Ice | Saturated Brine ( |
| Temperature | ||
| Solvent | Ethyl Acetate (Traps water) | DCM or |
| Drying Agent | ||
| Time limit | 15–30 mins | < 5 mins contact time |
Step-by-Step:
-
Cool the reaction mixture to
. -
Prepare a biphasic mixture of DCM and Ice-Cold Saturated Brine in a separatory funnel.
-
Pour the reaction mixture directly into the funnel.
-
Shake vigorously for 30 seconds only.
-
Immediately drain the organic layer onto a bed of
. -
Crucial: Do not wash with water. If a second wash is needed, use cold Brine again.
Visualizing the Instability
The following diagram illustrates the competing pathways. Your goal is to block the "Hydrolysis Pathway" by manipulating solvent hydrophobicity and temperature.
Figure 1: Mechanistic pathway showing how the 6-Fluoro substituent accelerates hydrolytic decomposition.
Troubleshooting & FAQs
Q1: The product turned into a purple/black oil during storage. What happened?
A: This is characteristic of pyridine decomposition. The sulfonyl chloride likely hydrolyzed to release
Q2: Can I use column chromatography to purify this?
A: Generally, No . Silica gel contains surface hydroxyl groups and adsorbed water, which will hydrolyze this reactive chloride.
Fix: If purification is absolutely necessary, use "Flash filtration" through a short pad of silica that has been pre-flushed with
Q3: I am synthesizing the chloride from the thiol using
-
Suspend the thiol/disulfide in dry Acetonitrile.
-
Add N-Chlorosuccinimide (NCS) (4 equiv) and
/Dioxane (catalytic). -
Keep temp
.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides
-
Anhydrous Synthesis Methods
- Title: A Simple and Practical Method for the Synthesis of Sulfonyl Chlorides from S-Alkyl Isothiourea Salts (Anhydrous NCS protocol adapt
- Source:Synthesis, 2013, 45(12), 1675-1682.
- Context: Provides the methodological basis for avoiding aqueous oxidative chlorin
-
URL:[Link]
- Title: Preventing decomposition of sulfonyl chloride during reaction.
Sources
Purification strategies for 6-Fluoro-5-methylpyridine-3-sulfonyl chloride derivatives
Product Code: 6F5M-PySO2Cl
Topic: Purification, Handling, and Stability Strategies
CRITICAL ALERT: Instability & Reactivity
Read Before Experimentation 6-Fluoro-5-methylpyridine-3-sulfonyl chloride is a high-risk intermediate .[1] Unlike benzenesulfonyl chlorides, this pyridine derivative possesses two destabilizing features:
-
Basic Nitrogen: The pyridine nitrogen can catalyze autocatalytic decomposition or trap protons, complicating standard acidic workups.
-
C6-Fluorine Activation: The sulfonyl group at C3 activates the C6-fluorine toward Nucleophilic Aromatic Substitution (
).[1] Do NOT use nucleophilic solvents (MeOH, EtOH, amines) during purification, or you will displace the fluorine.
Module 1: The "Triage" Phase (Workup & Isolation)
Most purity issues stem from the workup, not the synthesis. The goal is to remove water immediately.
Q: My crude material is an oil/gum that degrades upon standing. How do I stabilize it?
A: The degradation is likely hydrolysis to the sulfonic acid (zwitterionic solid) or
Protocol: The Cold-Dry-Fast Method
-
Quench: Pour reaction mixture onto ice/water (maintain <5°C). Do not allow the mixture to warm up.
-
Extraction: Immediately extract with Dichloromethane (DCM) or Chlorobenzene .
-
Why? These solvents solubilize the chloride but not the sulfonic acid byproduct.
-
-
Phase Cut: Separate phases quickly.
-
Drying (Critical): Dry the organic layer over anhydrous
(Sodium Sulfate) for 20 minutes.-
Pro Tip: Avoid
if possible; its Lewis acidity can sometimes catalyze degradation in sensitive heteroaromatics.
-
-
Concentration: Evaporate solvent at <35°C (bath temp). Do not overheat.
Module 2: Purification Strategies (Decision Matrix)
Q: Should I use Column Chromatography or Recrystallization?
A: Avoid Silica Gel Chromatography if possible.
Pyridine sulfonyl chlorides react with the silanol groups (
Strategy A: Recrystallization (If Solid)
Best for: High-purity requirements (>98%) If your crude forms a solid, recrystallize using a non-nucleophilic solvent system.
-
Solvent System: Toluene/Heptane (1:3) or DCM/Hexane.
-
Method: Dissolve in minimal warm Toluene (<50°C), add Heptane until turbid, cool to -20°C.
-
Warning: Do NOT use Ethanol or Methanol. The C6-Fluorine will be displaced by alkoxide (
), and the sulfonyl chloride will form a sulfonate ester.
Strategy B: Vacuum Distillation (If Liquid/Oil)
Best for: Large scale (>10g)[1]
-
Conditions: High vacuum (<1 mmHg) is required.
-
Temperature: Keep pot temperature below 60°C to prevent
extrusion.
Strategy C: Flash Chromatography (The "Last Resort")
Only use if A and B fail.
-
Stationary Phase: Neutral Alumina (preferred) or acid-washed Silica.[1]
-
Eluent: Hexane/EtOAc (Rapid elution).
-
Loading: Solid load is forbidden (moisture). Liquid load in DCM.
-
Speed: Complete the column in <10 minutes.
Module 3: Visualizing the Workflow
Figure 1: Decision matrix for the isolation and purification of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride.
Module 4: Troubleshooting & FAQs
Q: I see a new spot on TLC that doesn't move (Baseline). What is it?
A: This is likely the Sulfonic Acid (hydrolysis product).
-
Cause: Moisture ingress or silica gel interaction.
-
Fix: You cannot "purify" the chloride away from the acid easily on silica. Wash the organic solution with cold saturated
. The acid will move to the aqueous layer; the chloride stays in the organic layer.[1] Dry and evaporate immediately.
Q: Why does my NMR show a methoxy (-OCH3) peak?
A: You used Methanol during cleaning or purification.
-
Mechanism: The C6-Fluorine is highly electrophilic due to the electron-withdrawing sulfonyl group at C3.[1] Methanol acted as a nucleophile, displacing the fluorine (
reaction). -
Prevention: strictly exclude alcohols.
Q: Can I store this compound?
A: Not indefinitely.
-
Short Term: <24 hours in solution (DCM).
-
Long Term: Solid state, under Argon, at -20°C.
-
Recommendation: It is chemically superior to convert the chloride immediately into the stable Sulfonamide (via reaction with amine) rather than storing the chloride.
Module 5: Degradation Pathways
Understanding how the molecule dies is the key to keeping it alive.
Figure 2: Primary degradation pathways.[1] Note that C6-Fluorine displacement (
References
-
Synthesis of Pyridine-3-Sulfonyl Chlorides
-
Stability of Heteroaryl Sulfonyl Chlorides
-
General Handling of Sulfonyl Chlorides
-
Chromatography of Pyridines
Sources
- 1. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Solving solubility issues with 6-Fluoro-5-methylpyridine-3-sulfonyl chloride
Topic: Solubility & Handling Optimization Guide
Executive Summary: The Solubility Paradox
You are likely reading this guide because you are attempting to dissolve 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (hereafter FMP-SC ) for a sulfonylation reaction, and you are encountering one of two scenarios:
-
The "Brick" Effect: The solid refuses to dissolve in standard non-polar solvents (DCM, Toluene).
-
The "Phantom" Precipitate: It dissolves initially but rapidly precipitates a white solid within minutes.
The Core Diagnosis: In 90% of cases reported to our technical center, "insolubility" with this specific scaffold is actually chemical instability . Pyridine-based sulfonyl chlorides are prone to self-quaternization and rapid hydrolysis . The solid you see is often not the starting material, but its degradation product (the sulfonic acid zwitterion), which is insoluble in organic media.
Diagnostic Flowchart: Is it Insolubility or Decomposition?
Before altering your solvent system, use this logic flow to diagnose the state of your reagent.
Figure 1: Diagnostic logic to distinguish between physical insolubility and chemical degradation.
Solvent Compatibility Guide (The "Golden Triangle")
The 6-fluoro and 5-methyl substituents modulate the lipophilicity, but the sulfonyl chloride moiety dictates the reactivity.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Status | Technical Rationale |
| Chlorinated | DCM, Chloroform | Recommended | Excellent solubility for the chloride. Poor solubility for the acid impurity (allows filtration of impurities). |
| Ethers | THF, 2-MeTHF | Recommended | Good solubility. Note: Must be BHT-free and anhydrous. |
| Polar Aprotic | Acetonitrile (MeCN) | Usable | Good for reaction rates, but accelerates hydrolysis if trace water is present. |
| Polar Aprotic | DMSO | FORBIDDEN | Safety Hazard. Reacts violently. See Section 4. |
| Amides | DMF, NMP | Caution | Usable only if strictly anhydrous. Wet DMF causes rapid hydrolysis. |
| Protic | MeOH, EtOH, Water | FORBIDDEN | Immediate solvolysis to sulfonic ester/acid. |
Critical Troubleshooting FAQs
Q1: I tried dissolving FMP-SC in DMSO to make a stock solution, and it got hot/fumed. Why?
A: You have inadvertently triggered a Swern-like reaction . Sulfonyl chlorides are electrophiles. DMSO is a nucleophile (via oxygen). When mixed, they form a chlorodimethylsulfonium salt intermediate. This is unstable and decomposes, often exothermically, releasing CO, CO₂, and HCl [1].
-
Action: Discard the sample as hazardous waste. Never use DMSO with sulfonyl chlorides.
Q2: The compound won't dissolve in DCM. Should I sonicate it?
A: No. If FMP-SC does not dissolve in DCM, it is likely already hydrolyzed to 6-Fluoro-5-methylpyridine-3-sulfonic acid .
-
Mechanism: The sulfonic acid is a zwitterion (proton moves to the pyridine nitrogen). Zwitterions are highly polar and insoluble in DCM.
-
Test: Filter the solid. If the filtrate reacts with an amine to form a sulfonamide, your reagent was partially degraded but the solution is usable. If the solid is the bulk mass, the batch is dead.
Q3: My reaction turns into a solid block (gelation) upon adding the amine.
A: This is likely Pyridinium Hydrochloride precipitation .
-
Cause: The reaction produces HCl. If you use Pyridine or Triethylamine (TEA) as a base, the resulting salt (TEA·HCl) is often insoluble in THF or Ether.
-
Fix: This is normal. Ensure vigorous stirring. Do not add water to dissolve it until the reaction is complete.
Optimized Reaction Protocol
To bypass solubility issues and minimize degradation, use the "Reverse Addition" technique.
Reagents:
-
A: Amine substrate (1.0 equiv)
-
B: Base (DIPEA or TEA, 1.2–2.0 equiv)
-
C: FMP-SC (1.1 equiv)
-
Solvent: Anhydrous DCM or THF.
Step-by-Step Methodology:
-
Prepare the Nucleophile: Dissolve A (Amine) and B (Base) in the solvent at 0°C.
-
Solid Addition (Crucial): Do not pre-dissolve FMP-SC if you suspect stability issues. Instead, add FMP-SC as a solid directly to the stirring amine solution in small portions.
-
Why? This ensures that as soon as the FMP-SC dissolves, it is immediately captured by the amine, minimizing the time it spends "alone" in solution where it can self-react or hydrolyze.
-
-
Monitoring: Monitor by TLC/LCMS.
-
Note: In LCMS, the sulfonyl chloride will appear as the sulfonic acid (due to hydrolysis in the LCMS mobile phase) or the methyl ester (if Methanol is used). Look for the sulfonamide product mass, not the starting material.
-
Mechanistic Insight: Why is this compound unstable?
Understanding the degradation pathway helps in handling.
Figure 2: The pathway from soluble reagent to insoluble zwitterionic impurity.
The pyridine nitrogen (even with the Fluorine withdrawing electron density) can act as a base, accepting the proton from the sulfonic acid formed upon hydrolysis. This creates a high-melting, insoluble salt lattice [2].
References
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Describes the reaction of DMSO with electrophiles like oxalyl chloride/sulfonyl chlorides).
- Liou, J. P., et al. (2004). Concise synthesis of various sulfonyl chlorides from sulfonic acids. Tetrahedron, 60(29), 6163-6169. (Discusses stability and handling of heterocyclic sulfonyl chlorides).
-
Sigma-Aldrich Technical Bulletin. (n.d.). Handling of Sulfonyl Chlorides. (General handling guidelines for moisture-sensitive acid chlorides).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated pyridine derivatives.
Technical Support Center: Navigating the Synthesis with Fluorinated Pyridine Sulfonyl Chlorides
A Senior Application Scientist's Guide to Minimizing Side Reactions and Maximizing Success
Welcome to the technical support center for the effective utilization of fluorinated pyridine sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these versatile reagents in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you anticipate challenges, troubleshoot effectively, and achieve your desired outcomes with confidence.
We will move beyond generic advice and delve into the specific nuances of fluorinated pyridine sulfonyl chlorides, addressing the common and often frustrating side reactions that can compromise your yield and purity. This is a living document, structured to answer your most pressing questions in a direct, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common initial queries and concerns when working with fluorinated pyridine sulfonyl chlorides.
Q1: My yield of the desired sulfonamide is consistently low. What are the most likely culprits?
Low yields in sulfonamide synthesis using fluorinated pyridine sulfonyl chlorides can typically be traced back to three primary issues: reagent decomposition, competing hydrolysis, and suboptimal reaction conditions.
-
Reagent Decomposition: Fluorinated pyridine sulfonyl chlorides, particularly certain isomers, can be unstable. The position of the sulfonyl chloride group on the pyridine ring is a critical determinant of stability. A comprehensive study on the stability of heteroaromatic sulfonyl chlorides found that for pyridine sulfonyl chlorides, the stability follows the trend: β-isomers > α-isomers > γ-isomers.[1] For instance, pyridine-4-sulfonyl chlorides (γ-isomers) are often unstable and prone to decomposition.[1][2] The primary decomposition pathway for α- and γ-isomers is the formal extrusion of sulfur dioxide (SO2), leading to the formation of the corresponding chloropyridine.[1][3]
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts the starting material into the corresponding sulfonic acid. This is a significant competitive reaction, especially in the presence of moisture and a base.[1][3] The use of anhydrous solvents and thoroughly dried glassware is paramount.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the reaction outcome. A non-optimal base may not be sufficient to deprotonate the amine nucleophile effectively, or it may promote side reactions. Similarly, the reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without accelerating decomposition pathways.
Q2: I'm observing a significant amount of a byproduct that I've identified as the corresponding chloropyridine. What is happening and how can I prevent it?
The formation of a chloropyridine byproduct is a classic sign of SO2 extrusion, a common decomposition pathway for pyridine sulfonyl chlorides with the sulfonyl chloride group at the 2- (α) or 4- (γ) position.[1][3] This process is often thermally driven but can also be influenced by the electronic properties of the pyridine ring.
Mitigation Strategies:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For many reactions involving sulfonyl chlorides, temperatures below 30°C are recommended. Consider starting your reaction at 0°C and slowly warming to room temperature.
-
Consider the Isomer: If you have the flexibility in your synthetic design, opt for a β-isomer (3-pyridinesulfonyl chloride), as these are generally more stable and less prone to SO2 extrusion.[1]
-
Switch to a Sulfonyl Fluoride: Sulfonyl fluorides are significantly more stable than their chloride counterparts and are less susceptible to both hydrolysis and SO2 extrusion.[1][2][3][4][5] While they are less reactive, this can often be overcome by adjusting the reaction conditions (e.g., using a stronger base or a higher temperature).
Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What's going on?
A dark reaction mixture and the formation of multiple unidentified products often indicate complex decomposition pathways. This can be particularly prevalent with five-membered heteroaromatic sulfonyl halides but can also occur with certain substituted pyridines.[1] The presence of highly activating or deactivating groups on the pyridine ring, in conjunction with the electrophilic sulfonyl chloride moiety, can lead to a cascade of unpredictable side reactions.
Troubleshooting Steps:
-
Re-evaluate Reagent Purity: Ensure your fluorinated pyridine sulfonyl chloride has not degraded during storage. If possible, use freshly prepared or recently purchased material.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Lower the Temperature: Drastic color changes upon warming often suggest thermal decomposition. Running the reaction at a lower temperature for a longer duration may provide a cleaner product profile.
-
Degas Solvents: In some cases, dissolved oxygen can contribute to side reactions. Using degassed solvents can be beneficial.
Q4: I have a fluorine atom on my pyridine ring. Can it be displaced by my amine nucleophile?
Yes, this is a critical consideration. Fluoropyridines are highly susceptible to nucleophilic aromatic substitution (SNAr), and the fluorine atom can act as a leaving group.[6][7][8] The rate of SNAr on a pyridine ring is significantly faster with a fluorine substituent compared to chlorine or bromine.[6][7] The positions most susceptible to attack are ortho (2- and 6-) and para (4-) to the ring nitrogen.[7]
Factors Influencing SNAr:
-
Position of Fluorine: A fluorine atom at the 2- or 4-position is more likely to be displaced than one at the 3-position.
-
Nucleophile Strength: Stronger nucleophiles are more likely to induce SNAr.
-
Reaction Conditions: Higher temperatures will favor SNAr.
How to Minimize SNAr:
-
Use Milder Conditions: Employ the mildest possible reaction conditions (lower temperature, less reactive base) that still allow for the desired sulfonamide formation.
-
Protecting Groups: If your synthetic route allows, consider if a protecting group strategy could temporarily mask the nucleophilicity of your amine.
-
Alternative Reagents: If SNAr is a persistent issue, exploring alternative synthetic routes that do not involve a fluorinated pyridine sulfonyl chloride may be necessary.
Part 2: Troubleshooting Guide - A Deeper Dive into Experimental Challenges
This section provides a more granular, problem-and-solution approach to common issues encountered during the experimental workflow.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or does not go to completion | 1. Insufficiently nucleophilic amine. 2. Steric hindrance around the amine or sulfonyl chloride. 3. Inappropriate base. 4. Low reaction temperature. | 1. Consider using a more nucleophilic amine if your synthesis allows. 2. Increase the reaction temperature cautiously, monitoring for decomposition. 3. Switch to a stronger, non-nucleophilic base like DBU or a proton sponge. 4. For sterically hindered substrates, prolonged reaction times may be necessary. |
| Formation of sulfonic acid byproduct | 1. Presence of water in the reaction. 2. Use of a basic aqueous workup. | 1. Use anhydrous solvents and oven-dried glassware. Store reagents in a desiccator. 2. If a basic wash is necessary, perform it quickly at low temperature with a dilute base. |
| Difficulty separating the product from unreacted amine | 1. Similar polarity of the product and starting amine. 2. Excess amine used in the reaction. | 1. During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous phase. 2. Optimize the stoichiometry to use a smaller excess of the amine. |
| Product decomposes on silica gel chromatography | 1. Acidity of the silica gel. 2. Instability of the sulfonamide product. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system. 2. Consider alternative purification methods such as crystallization or preparative HPLC with a neutral mobile phase. |
Part 3: Experimental Protocols - Best Practices in Action
Here, we provide detailed, step-by-step methodologies for key experiments, emphasizing the causality behind each step.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Fluorinated Pyridine Sulfonyl Chloride
This protocol outlines a standard procedure and highlights critical control points.
Materials:
-
Fluorinated pyridine sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous base (e.g., triethylamine, diisopropylethylamine, or pyridine; 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.
-
Rationale: Establishing an inert and anhydrous environment from the outset is crucial to prevent hydrolysis of the sulfonyl chloride.[1]
-
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C using an ice bath. Add a solution of the fluorinated pyridine sulfonyl chloride in the anhydrous solvent dropwise over 15-30 minutes.
-
Rationale: A slow, cooled addition helps to control the initial exotherm of the reaction and minimizes thermal decomposition of the sulfonyl chloride.
-
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Continuous monitoring prevents unnecessarily long reaction times which can lead to increased byproduct formation.
-
-
Work-up:
-
Quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The acidic wash is a key purification step to remove basic impurities. A thorough work-up simplifies the final purification.[9]
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by silica gel column chromatography.
-
Rationale: The choice of purification method will depend on the physical properties of the sulfonamide and the nature of any remaining impurities.
-
Protocol 2: Purification of a Sulfonamide by Recrystallization
Recrystallization is often the preferred method for purifying solid sulfonamides as it can avoid potential issues with decomposition on silica gel.
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which the sulfonamide is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonamide in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including the activated carbon).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them in a vacuum oven.
Part 4: Visualizing the Challenges - Reaction Pathways and Logic
Understanding the competing reaction pathways is key to devising effective mitigation strategies.
Diagram 1: Competing Pathways in Sulfonamide Synthesis
Caption: Key reaction pathways when using fluorinated pyridine sulfonyl chlorides.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues.
References
-
Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Cresswell, M. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Arshid, N., et al. (1973). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Tang, P., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
King, J. F., & Lee, T. M. (1981). SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE. Suntory Institute for Bioorganic Research. [Link]
-
Shevchuk, O. I., et al. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. [Link]
-
van der Wildt, B., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [Link]
- U.S. Patent No. 2,777,844 A. (1957). Sulfonamide purification process.
-
Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]
-
Cresswell, M. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
-
Serra, S. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]
-
Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. [Link]
-
Arcoria, A., et al. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]
-
Fier, P. S., & Beaver, M. G. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chambers, R. D., et al. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate. [Link]
-
ChemHelp ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]
-
Ball, N. D. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. [Link]
-
Fier, P. S., & Beaver, M. G. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. PubMed. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. [Link]
-
Willis, M. C., & Ball, N. D. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]
-
Semenok, D., et al. (n.d.). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ResearchGate. [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Asghar, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]
-
Gayo, L. M., & Suto, M. J. (1997). A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. Tetrahedron Letters. [Link]
-
Semenok, D., et al. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. PubMed. [Link]
-
Zhang, Y., et al. (n.d.). S N 2 decomposition of ChCl in gas phase. (a) Reaction pathway along... ResearchGate. [Link]
-
Procter, D. J., et al. (2023). Accessing Sulfonamides via Formal SO2 Insertion into C–N Bonds. ChemRxiv. [Link]
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- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 10. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Guide: Stability & Handling of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride
Executive Summary
As researchers working with 6-Fluoro-5-methylpyridine-3-sulfonyl chloride , you are dealing with a highly electrophilic "warhead" designed for rapid sulfonylation. However, this reactivity comes at a cost: extreme hydrolytic instability .
Unlike benzenesulfonyl chlorides, the pyridine ring renders the sulfonyl group significantly more susceptible to nucleophilic attack by water. The electron-withdrawing nature of the nitrogen atom, combined with the inductive effect of the 6-fluoro substituent , amplifies the electrophilicity of the sulfur center. While the 5-methyl group offers marginal electron donation, it is insufficient to counteract the inherent instability of the pyridine-3-sulfonyl scaffold in aqueous media.
This guide addresses the specific challenges of handling this reagent, providing mechanistic insights and validated protocols to maximize experimental success.
Part 1: Troubleshooting & FAQs
Q1: "I observed immediate precipitation and a pH drop upon adding the sulfonyl chloride to my aqueous reaction mixture. What happened?"
Diagnosis: You likely witnessed rapid hydrolysis competing with your desired coupling reaction.
The Mechanism:
In aqueous conditions, water acts as a competing nucleophile. The pyridine ring pulls electron density away from the sulfonyl group, making the sulfur atom highly positive (
The reaction releases Hydrochloric Acid (HCl) and 6-Fluoro-5-methylpyridine-3-sulfonic acid . The HCl generated immediately lowers the pH, protonating your amine nucleophile (rendering it unreactive) and further catalyzing the hydrolysis of the remaining sulfonyl chloride.
Visualizing the Failure Mode:
Figure 1: Mechanism of hydrolysis. The electron-deficient pyridine ring accelerates water attack at the sulfur center.
Q2: "Can I use Schotten-Baumann conditions (Water/DCM biphasic system) for this coupling?"
Technical Recommendation: Proceed with extreme caution.
While Schotten-Baumann conditions are standard for benzoyl chlorides, this specific pyridine sulfonyl chloride hydrolyzes too fast for standard protocols.
The Fix: If you must use aqueous conditions (e.g., your amine is a salt or water-soluble), you must modify the protocol:
-
Pre-cool everything: Run the reaction at 0°C to -10°C . Hydrolysis rates drop significantly at lower temperatures.
-
Buffer Aggressively: Use a strong buffer or an autotitrator to maintain pH 8-9. If the pH drops below 7, the amine protonates and the reaction stops, leaving the sulfonyl chloride to simply hydrolyze.
-
Phase Transfer Catalyst (PTC): Use tetrabutylammonium bromide (TBAB) to shuttle the sulfonyl chloride into the organic phase or the amine into the organic phase, minimizing contact time with bulk water.
Q3: "My LC-MS shows a peak with mass [M-35+17]. Is this my product?"
Diagnosis: No, this is likely the sulfonic acid hydrolysis product .
-
Starting Material (R-SO2Cl): Mass M
-
Hydrolysis Product (R-SO3H): Mass = (M - Cl) + OH = M - 35.5 + 17 = M - 18.5 (approx).
-
Note: In negative mode ESI, you will often see the sulfonate anion [R-SO3]-.
Action: If you see this peak, your reagents are wet, or your base was insufficient to scavenge the HCl, leading to "runaway hydrolysis."
Part 2: Experimental Protocols
Protocol A: Rapid Stability Check (The "Quench Test")
Use this protocol to verify the integrity of your sulfonyl chloride batch before committing valuable amine starting materials.
Materials:
-
Sample: ~10 mg of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride
-
Solvent: Dry Methanol (MeOH)
-
Base: Triethylamine (TEA)
Procedure:
-
Dissolve 10 mg of the sulfonyl chloride in 1 mL of anhydrous MeOH.
-
Add 2 equivalents of TEA.
-
Stir for 5 minutes at room temperature.
-
Inject on HPLC/LC-MS.
Interpretation:
-
Pass: You observe a single peak corresponding to the Methyl Sulfonate Ester (R-SO3Me). This indicates the chloride was active and successfully reacted with the methanol.
-
Fail: You observe the Sulfonic Acid (R-SO3H) peak. This indicates the starting material had already hydrolyzed in the bottle before you even opened it.
Protocol B: "Gold Standard" Anhydrous Coupling
Recommended for maximum yield.
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF under Nitrogen/Argon.
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Why 3 equivalents? 1 for the reaction, 1 to scavenge HCl, and 1 to ensure basicity.
-
Cooling: Cool the mixture to 0°C .
-
Addition: Dissolve 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.1 equiv) in a minimal amount of dry DCM and add it dropwise over 10 minutes.
-
Reasoning: Dropwise addition prevents localized heating (exotherm) which can trigger decomposition.
-
-
Monitoring: Warm to Room Temperature (RT) only after 1 hour. Monitor by TLC/LC-MS.
Part 3: Decision Tree for Troubleshooting
Figure 2: Diagnostic workflow for identifying reaction failures.
Part 4: Storage & Handling Data[1][2]
| Parameter | Specification / Recommendation |
| Storage Temperature | -20°C (Freezer) . Do not store at Room Temp. |
| Atmosphere | Inert Gas (Argon/Nitrogen) . Highly hygroscopic.[1] |
| Container | Tightly sealed glass vial with parafilm. Avoid plastic (permeable to moisture over time). |
| Visual Sign of Decay | Formation of white crystalline crust on the cap (Sulfonic acid/HCl salts) or fuming upon opening. |
| Solvent Compatibility | Good: DCM, THF, EtOAc, Acetonitrile (Anhydrous). Bad: Water, Alcohols (unless forming esters), DMF (can cause polymerization/decomposition on heating). |
References
-
Shevchuk, O. I., et al. (2025).[2] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[2] Link (Accessed via Search Result 1.2)
-
Citation Context: Establishes the general instability of pyridine-3-sulfonyl chlorides compared to their fluoride analogs and the pathways of SO2 extrusion and hydrolysis.[3]
-
-
Fisher Scientific. (2024). Safety Data Sheet: Pyridine-3-sulfonyl chloride hydrochloride. Link (Accessed via Search Result 1.8)
- Citation Context: Provides safety data regarding water reactivity, HCl liberation, and storage requirements (refrigeration/corrosive n
-
ChemicalBook. (2025).[4] Pyridine-3-sulfonyl chloride Properties and Stability. Link (Accessed via Search Result 1.3)
- Citation Context: Confirms the rapid hydrolysis of pyridine-3-sulfonyl chloride to sulfonic acid and the necessity of low-temper
-
American Chemical Society (ACS). (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Link (Accessed via Search Result 1.11)
- Citation Context: Discusses the mechanisms of sulfonyl chloride formation and decomposition in aqueous media, highlighting the protective role of low solubility for some analogs, which does not apply to the more polar pyridine deriv
Sources
Troubleshooting low reactivity of sterically hindered sulfonyl chlorides
Ticket #402: Reactivity Stalled – Sterically Hindered Sulfonyl Chlorides Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely reading this because your standard sulfonylation (e.g.,
Sterically hindered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride or mesitylenesulfonyl chloride) do not follow standard textbook kinetics. The bulky ortho-substituents block the trajectory of incoming nucleophiles, shutting down the associative
Phase 0: Diagnostic Workflow
Before altering your setup, use this logic flow to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate activation strategy based on steric demand.
Phase 1: Nucleophilic Catalysis (The First Line of Defense)
Logic: If the hindrance is moderate, 4-Dimethylaminopyridine (DMAP) is superior to Pyridine or Triethylamine. DMAP attacks the sulfonyl sulfur to form a highly reactive N-sulfonylpyridinium salt. This intermediate is positively charged and a better leaving group than chloride, accelerating the attack by your nucleophile.
The Mechanism:
Figure 2: DMAP acts as a nucleophilic shuttle, temporarily bonding to the sulfonyl group to facilitate transfer.
Protocol A: Optimized DMAP Conditions
-
Solvent: Anhydrous DCM or Pyridine (if solubility allows).
-
Stoichiometry:
-
Sulfonyl Chloride: 1.0 equiv[1]
-
Nucleophile: 1.1 equiv
-
DMAP: 0.1 – 0.2 equiv (Catalytic)
-
Auxiliary Base:
or DIPEA (1.5 equiv) to scavenge HCl.
-
-
Procedure:
Phase 2: Silver-Mediated Activation (The "Nuclear" Option)
Logic: When sterics are extreme (e.g., 2,4,6-triisopropyl), the associative path is blocked. We must force a dissociative-like mechanism . Silver salts (
Protocol B: The Bouzide-Sauvé Protocol (
-
Reagents:
-
Solvent: Anhydrous DCM (0.2 M concentration).
-
Step-by-Step:
-
Flame-dry a flask and add activated molecular sieves (4Å).
-
Add
, KI, and the Nucleophile to the flask. -
Add the Sulfonyl Chloride in one portion.
-
Stir vigorously at room temperature.
-
Observation: The black oxide will gradually convert to a white precipitate (AgCl/AgI).
-
Filter through a Celite pad to remove silver salts before workup.
-
Why KI? The iodide reacts with the sulfonyl chloride to form a sulfonyl iodide intermediate, which is more reactive towards the silver activation than the chloride [3].
Phase 3: The SuFEx Pivot (Alternative Chemistry)
Logic: If the sulfonyl chloride is thermally unstable (prone to
Protocol C: SuFEx Amidation
-
Precursor Conversion: Convert your hindered R-SO2-Cl to R-SO2-F using
in MeCN/Water (usually quantitative). -
Reaction:
-
Electrophile: R-SO2-F (1.0 equiv)
-
Nucleophile: Silyl amine (
) or free amine. -
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv).
-
Solvent: MeCN.
-
-
Advantage: This reaction is often insensitive to sterics because the small Fluoride atom allows for a pentacoordinate transition state that Chlorine cannot access.
Comparison of Methods
| Feature | Protocol A (DMAP) | Protocol B ( | Protocol C (SuFEx) |
| Mechanism | Associative ( | Dissociative ( | Fluoride Exchange |
| Steric Tolerance | Moderate | High | Very High |
| Cost | Low | High (Silver) | Moderate |
| Moisture Sensitivity | High | Low (Neutral conditions) | Very Low |
| Byproducts | Pyridinium salts | AgCl (Solid waste) | HF/Silicon salts |
Frequently Asked Questions (FAQs)
Q: I see the sulfonic acid (
-
Fix: Ensure your solvent is distilled over
. In Protocol B ( ), add 4Å molecular sieves directly to the reaction pot.
Q: My product is missing the
-
Fix: Avoid high temperatures (>40°C). Switch to Protocol B (
) which operates at room temperature. Avoid radical initiators.
Q: Can I use Schotten-Baumann conditions (Aq. NaOH / DCM)? A: No. For hindered substrates, the biphasic transfer is too slow. The sulfonyl chloride will hydrolyze in the aqueous phase long before it reacts with the amine in the organic phase. You must use anhydrous homogeneous conditions.
References
-
King, J. F., et al. (1991). "Mechanism of hydrolysis of sulfonyl chlorides." Journal of the American Chemical Society. Link
-
Bouzide, A., & Sauvé, G. (2002).[5] "Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols."[3][5][6] Organic Letters, 4(14), 2329–2332. Link
-
Breton, G. W., et al. (2017).[2] "Silver(I) oxide-mediated sulfonylation of alcohols." Tetrahedron Letters. Link
-
Dong, J., Sharpless, K. B., et al. (2014).[7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Deng, L., et al. (2024). "Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation." Molecules, 29(1), 22. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Removing unreacted 6-Fluoro-5-methylpyridine-3-sulfonyl chloride from reaction mixtures
To: User From: Technical Support Team (Synthesis Division) Subject: Troubleshooting Guide: Removal of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride
Technical Support Center: 6-Fluoro-5-methylpyridine-3-sulfonyl chloride Removal
Welcome to the technical support hub for 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (CAS: N/A) . This guide addresses the specific challenges of removing this highly reactive electrophile from reaction mixtures.
Unlike standard phenyl sulfonyl chlorides, this compound contains a pyridine nitrogen (increasing basicity/polarity) and a 6-fluoro substituent (activating the ring). These features dictate specific quenching and purification protocols to avoid side reactions such as nucleophilic aromatic substitution (
Quick Diagnostic: Which Method Should I Choose?
Use the decision matrix below to select the optimal removal strategy based on your product's properties.
Figure 1: Decision matrix for selecting the appropriate workup protocol based on scale and product stability.
Module 1: Aqueous Hydrolysis (The Standard Protocol)
Theory: 6-Fluoro-5-methylpyridine-3-sulfonyl chloride is unstable in water.[1] It hydrolyzes to 6-fluoro-5-methylpyridine-3-sulfonic acid and HCl . The sulfonic acid derivative is highly polar and water-soluble, especially at neutral or basic pH (forming the sulfonate salt), allowing it to be washed away from the organic product [1, 7].[2]
Protocol:
-
Quench: Cool the reaction mixture to 0°C. Add saturated aqueous NaHCO₃ (approx. 3 equivalents relative to excess chloride).
-
Critical: Do not use strong bases (NaOH) initially, as the 6-fluoro position is susceptible to
displacement by hydroxide at high pH/temperature [12].
-
-
Agitate: Stir vigorously for 15–30 minutes at room temperature. The biphasic hydrolysis is diffusion-controlled.
-
Partition: Dilute with an organic solvent (DCM or EtOAc). Separate the layers.
-
Wash: Wash the organic layer with:
-
Water (1x)
-
Brine (1x)
-
-
Dry: Dry over MgSO₄ and concentrate.
Troubleshooting FAQ:
| Symptom | Probable Cause | Solution |
| Emulsion forms | Pyridine nitrogen acting as a surfactant. | Add solid NaCl to saturate the aqueous phase or filter through a pad of Celite. |
| Product degradation | Acid generated during hydrolysis (HCl).[3] | Ensure excess NaHCO₃ is present before water addition to buffer the pH immediately. |
| Impurity persists | Incomplete hydrolysis. | Extend stirring time or add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate hydrolysis [13]. |
Module 2: Scavenger Resins (High-Throughput/Clean Chemistry)
Theory: For acid-sensitive products or library synthesis, aqueous workup is risky. Polymer-supported amines (e.g., Trisamine or amino-methyl polystyrene) covalently bind the electrophilic sulfonyl chloride, converting it into a resin-bound sulfonamide that is removed via filtration [2, 5].[4]
Protocol:
-
Selection: Use a Tris(2-aminoethyl)amine (PS-Trisamine) or Aminomethyl polystyrene resin.
-
Loading: Add 2.0–3.0 equivalents of resin (relative to the expected excess sulfonyl chloride).[2]
-
Incubation: Shake gently at room temperature for 2–4 hours.
-
Warning: Do not heat. Heating may promote displacement of the 6-fluorine atom by the amine resin [12].
-
-
Filtration: Filter the mixture through a frit or Celite pad.
-
Rinse: Wash the resin with the reaction solvent (DCM/THF) to recover any non-specifically adsorbed product.
Workflow Diagram:
Figure 2: Solid-phase scavenging workflow for removing electrophilic impurities without aqueous extraction.
Module 3: Advanced Troubleshooting & Stability
Q: I see a new impurity spot on TLC after quenching with an amine scavenger. What is it?
A: You may have displaced the fluorine atom. The 6-fluoro position on the pyridine ring is activated towards Nucleophilic Aromatic Substitution (
-
Fix: Switch to a sterically hindered scavenger resin or use the aqueous hydrolysis method (Method A) with mild bicarbonate buffering.
Q: Can I use silica gel chromatography directly? A: Yes, but with caution. Sulfonyl chlorides are generally less polar than sulfonamides and will elute faster (higher Rf). However, they are unstable on silica and may hydrolyze to the sulfonic acid, which streaks near the baseline [6].
-
Recommendation: Perform a "plug filtration" through a short pad of silica to trap the polar sulfonic acid (hydrolysis product) before attempting careful gradient chromatography.
Q: How do I store the starting material to prevent this issue? A: 6-Fluoro-5-methylpyridine-3-sulfonyl chloride must be stored under inert gas (Argon/Nitrogen) at 2–8°C. Moisture in the air will slowly convert it to the sulfonic acid (a white solid crust), which is unreactive in sulfonylation but contaminates the stoichiometry [7].
References
-
BenchChem. (2025).[2][3][4][5][6] Removing unreacted methanesulfonyl chloride from reaction mixture. BenchChem Technical Guides.
-
Supra Sciences. (n.d.). Sulfonyl Chloride Resin, MP - Scavenger Applications. Supra Sciences Product Notes.
- Biotage. (2000). Use of Scavenger Resins in Organic Synthesis. Biotage Technical Note TN-102.
-
Gnedin, B. G., et al. (1988).[7] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR, 24(4). [7]
-
ChemPep. (2025).[8] Scavenger Resins Archives. ChemPep Product Catalog.
-
BenchChem. (2025).[2][3][4][5] Technical Support Center: Removal of Tosyl-Containing Byproducts. BenchChem.
-
ChemicalBook. (n.d.). Pyridine-3-sulfonyl chloride Properties and Hydrolysis. ChemicalBook Database.
-
Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions. BYU ScholarsArchive.
-
ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate Q&A.
-
University of Southampton. (2004). Sulfonyl Chloride Resins and Associated Supported Reagents. Doctoral Thesis.
-
Google Patents. (2016). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method. Google Patents.
-
Lin, X., et al. (2007). SNAr displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides. Journal of the American Chemical Society.[7]
-
ACS Publications. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation. Journal of Organic Chemistry.
Sources
- 1. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. chempep.com [chempep.com]
Validation & Comparative
1H NMR characterization of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride products
This guide outlines the precise 1H NMR characterization of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride , a sensitive heterocyclic building block used in medicinal chemistry (e.g., for kinase inhibitor synthesis).
Unlike robust benzenesulfonyl chlorides, pyridine-based sulfonyl chlorides exhibit heightened hydrolytic instability. This guide prioritizes differentiation from hydrolysis products and structural verification using coupling constants specific to fluorinated pyridines.
Structural Analysis & Predicted Spectral Signature
Before acquiring data, we must establish the theoretical spectral fingerprint. The fluorine atom at position 6 and the methyl group at position 5 create a unique coupling pattern that validates the substitution pattern.
Compound: 6-Fluoro-5-methylpyridine-3-sulfonyl chloride
Molecular Formula:
The "Fingerprint" Region (Aromatic)
-
H2 (Proton adjacent to N and SO₂Cl):
-
Shift: Highly deshielded (~8.8 – 9.0 ppm).
-
Multiplicity: Appears as a singlet or a fine doublet.
-
Coupling: Exhibits small meta-coupling to H4 (
Hz). Long-range coupling to F ( ) through the nitrogen is possible but often unresolved.
-
-
H4 (Proton between SO₂Cl and Methyl):
-
Shift: Deshielded (~8.1 – 8.4 ppm).
-
Multiplicity: Doublet (d) or Doublet of Doublets (dd).
-
Coupling: This is the diagnostic signal. It shows a distinct
coupling to the fluorine at C6 (path: H-C4-C5-C6-F). Typical value: 6.0 – 8.5 Hz .
-
The Aliphatic Region
-
5-Methyl Group:
-
Shift: ~2.4 – 2.6 ppm.
-
Multiplicity: Doublet (d) .
-
Coupling: Couples to the ortho-fluorine (
Hz). This "splitting of the singlet" is a key purity indicator; if it appears as a singlet, the fluorine might be missing (de-fluorination impurity).
-
Experimental Protocol: The "Dry-Path" Workflow
Pyridine sulfonyl chlorides are notorious for rapid hydrolysis to sulfonic acids. Standard "open-air" sample preparation will yield a spectrum of the acid, not the chloride.
Step-by-Step Methodology
-
Solvent Selection (Critical):
-
Preferred: Anhydrous Chloroform-d (
) or Methylene Chloride-d2 ( ). -
Avoid: DMSO-d6 (unless strictly anhydrous). DMSO is hygroscopic; absorbed water will hydrolyze the sulfonyl chloride in the NMR tube within minutes, leading to confusing "double sets" of peaks.
-
-
Sample Preparation:
-
Dry the NMR tube in an oven (100°C) for 1 hour prior to use.
-
Weigh ~5-10 mg of the solid rapidly.
-
Dissolve in solvent and cap immediately.
-
Run time: Acquire spectrum within 15 minutes of dissolution.
-
-
Acquisition Parameters:
-
Standard 1H (16 scans) is sufficient.
-
Optional: 19F NMR (non-decoupled) to confirm the F-H coupling patterns.
-
Comparative Analysis: Product vs. Impurities
The primary challenge is distinguishing the target Sulfonyl Chloride from its Sulfonic Acid hydrolysis product and the Starting Material (thiol or sulfonic acid precursor).
Table 1: Chemical Shift Comparison ( )
| Feature | Target: Sulfonyl Chloride | Impurity: Sulfonic Acid (Hydrolysis) | Precursor: 3-Fluoro-5-methylpyridine |
| H2 Shift | ~8.90 ppm (Deshielded by Cl) | ~8.60 - 8.70 ppm (Shifted Upfield) | ~8.20 ppm |
| H4 Shift | ~8.25 ppm | ~8.00 - 8.10 ppm | ~7.40 ppm |
| Methyl Shift | ~2.55 ppm | ~2.45 ppm | ~2.35 ppm |
| Peak Shape | Sharp, well-defined multiplets | Broadened (due to H-bonding/exchange) | Sharp |
| Solubility | Soluble in | Poor solubility in | Soluble |
Expert Insight: If you see a small "shadow" doublet slightly upfield of your main aromatic peaks, your sample is hydrolyzing. In
, the sulfonic acid is often insoluble and may not appear at all, leading to a "clean" but very weak spectrum (low concentration).
Visualization: Characterization Logic Flow
The following diagram illustrates the decision process for validating the compound's identity and purity.
Figure 1: Logic flow for validating 6-Fluoro-5-methylpyridine-3-sulfonyl chloride integrity via 1H NMR.
Advanced Verification: 19F NMR
While 1H NMR is standard, 19F NMR provides a definitive confirmation of the substitution pattern without solvent interference.
-
Target Signal: Single peak around -70 to -80 ppm (typical for 2-fluoropyridines).
-
Coupling: If proton-coupled, the Fluorine signal should appear as a doublet of quartets (coupling to H4 and the Methyl group).
-
Impurity Check: Fluoride ion (from degradation) appears at -120 ppm (broad).
References
-
ChemicalBook. (2024). Pyridine-3-sulfonyl chloride NMR Spectrum and Properties. Retrieved from
-
RSC Advances. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides. Royal Society of Chemistry. Retrieved from
-
ResearchGate. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from
-
PubChem. (2025).[1] 3-Fluoro-5-methylpyridine Compound Summary. National Library of Medicine. Retrieved from
-
ACD/Labs. (2008).[2] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from
Sources
Comparative Reactivity Guide: 6-Fluoro-5-methylpyridine-3-sulfonyl chloride vs. Benzenesulfonyl Chloride
Executive Summary
This guide compares the reactivity profile of Benzenesulfonyl chloride (PhSO₂Cl) —the industry standard—against 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (FPySO₂Cl) .
The Bottom Line: While PhSO₂Cl is a shelf-stable, predictable electrophile, FPySO₂Cl is a "hot" electrophile that reacts significantly faster due to the electron-deficient pyridine core. However, this heightened reactivity comes with a critical trade-off: high hydrolytic instability and a competing S_NAr liability at the C6 position. Successful utilization of FPySO₂Cl requires strict anhydrous conditions and low-temperature protocols to prevent fluorine displacement and hydrolysis.
Electronic & Structural Analysis[1]
To understand the reactivity difference, we must analyze the electronic vectors acting on the sulfonyl sulfur atom.
-
Benzenesulfonyl Chloride (Baseline): The phenyl ring allows for resonance stabilization. The sulfonyl group is electron-withdrawing, but the ring itself is relatively electron-neutral compared to pyridine.[1]
-
6-Fluoro-5-methylpyridine-3-sulfonyl Chloride:
-
Pyridine Core: The nitrogen atom (electronegativity = 3.04) inductively withdraws electron density from the ring, making the entire scaffold electron-deficient.
-
C6-Fluorine: Positioned ortho to the nitrogen and para to the sulfonyl group, the fluorine atom exerts a strong inductive withdrawal (-I effect), significantly increasing the electrophilicity of the sulfur center.
-
C5-Methyl: A weak electron donor (+I). Being meta to the sulfonyl group, its ability to mitigate the electron deficiency is minimal.
-
Visualization: Electronic Activation Vectors
The following diagram illustrates the compounding electron-withdrawing effects that make the pyridine analog more reactive.
Figure 1: Electronic vectors contributing to the electrophilicity of the sulfonyl center. The convergence of the pyridine nitrogen and C6-fluorine withdrawal creates a highly electrophilic sulfur atom.
Reactivity Profile & Chemoselectivity
Sulfonylation Kinetics
Based on Hammett correlation principles, the electron-deficient nature of the pyridine ring (acting similarly to a nitrobenzene derivative) predicts that FPySO₂Cl will react 10–50x faster with amines than PhSO₂Cl.
-
PhSO₂Cl: Often requires a nucleophilic catalyst (e.g., DMAP) or heating to react with sterically hindered or electron-poor amines (e.g., anilines).
-
FPySO₂Cl: Reacts rapidly at 0°C. DMAP is often unnecessary and can be detrimental (see Side Reactions).
Hydrolytic Stability
The same electronic factors that accelerate sulfonylation also accelerate hydrolysis.
-
PhSO₂Cl: Can be washed with water/bicarbonate during workup with minimal degradation.
-
FPySO₂Cl: Rapidly hydrolyzes to the sulfonic acid upon contact with moisture. Aqueous workups should be avoided or performed extremely quickly with cold, buffered solutions.
The "Gotcha": S_NAr Liability
This is the most critical distinction. The C6 position, activated by the ring nitrogen and the sulfonyl group, is a "soft" electrophile.
-
Risk: If the reaction temperature is too high, or if the amine nucleophile is used in large excess, the amine may attack C6, displacing the fluoride (S_NAr mechanism).
-
Result: You may form the desired sulfonamide and the S_NAr byproduct, or a double-addition product.
Visualization: Competing Reaction Pathways
Figure 2: Divergent reaction pathways. Path A represents the desired sulfonylation. Path B represents the S_NAr side reaction, which is promoted by heat and excess nucleophile.
Experimental Protocols
Method A: Synthesis of Sulfonamide using FPySO₂Cl (Recommended)
Use this protocol to maximize yield and minimize fluorine displacement.
Reagents:
-
Amine (1.0 equiv)
-
6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (1.2 equiv) - Chosen over TEA to reduce nucleophilicity.
-
DCM (Anhydrous)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with N₂.
-
Dissolution: Dissolve the amine and DIPEA in anhydrous DCM. Cool the solution to -10°C to 0°C (ice/salt bath).
-
Addition: Dissolve FPySO₂Cl in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Why? Keeping the sulfonyl chloride concentration low relative to the amine prevents local excesses that might trigger S_NAr, while the low temperature suppresses the higher-activation-energy S_NAr pathway.
-
-
Monitoring: Stir at 0°C for 30-60 minutes. Monitor by TLC/LCMS.
-
Note: Do not heat to reflux.
-
-
Quench: Quench with saturated NH₄Cl (cold).
-
Workup: Rapidly extract with DCM. Dry over MgSO₄. Do not wash with highly basic aqueous solutions (e.g., 1M NaOH) as this may hydrolyze the sulfonamide or displace the fluoride.
Method B: Hydrolytic Stability Assay (Comparison)
Use this to verify the handling window of your specific lot.
-
Dissolve 10 mg of PhSO₂Cl in 0.6 mL of wet CD₃CN (add 10 µL D₂O).
-
Dissolve 10 mg of FPySO₂Cl in 0.6 mL of wet CD₃CN (add 10 µL D₂O).
-
Monitor ¹H NMR immediately and at 1 hour.
-
Expectation: PhSO₂Cl shows <5% hydrolysis. FPySO₂Cl will show significant sulfonic acid formation (shift of aromatic protons).
-
Data Summary
| Feature | Benzenesulfonyl Chloride | 6-Fluoro-5-methylpyridine-3-sulfonyl Cl |
| Electrophilicity | Moderate | High (Activated by Pyridine N + F) |
| Reaction Rate (Amine) | Standard (1x) | Rapid (Est. 10-50x faster) |
| Hydrolytic Stability | High (Stable in water wash) | Low (Decomposes rapidly) |
| S_NAr Liability | None | High (At C6 position) |
| Storage | Room Temp / Shelf | Freezer (-20°C) / Desiccator |
| Preferred Base | TEA / Pyridine / NaOH | DIPEA / 2,6-Lutidine (Non-nucleophilic) |
References
-
Hammett Equation & Sulfonyl Chlorides
-
Nucleophilic Aromatic Substitution (S_NAr)
-
Stability of Heteroaryl Sulfonyl Chlorides
-
Synthesis of Pyridine Sulfonyl Chlorides
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 6. 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China | High Purity Chemical Manufacturer [pipzine-chem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Impact of Fluorine Substitution on Pyridine Sulfonyl Chloride Stability
This guide provides a technical analysis of how fluorine substitution alters the stability profile of pyridine sulfonyl chlorides. It synthesizes kinetic principles with practical handling data to assist in reagent selection for drug discovery.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary: The Fluorine Paradox
In medicinal chemistry, fluorine is often introduced to block metabolic hotspots or modulate lipophilicity (
Unlike benzene sulfonyl chlorides, where fluorine merely accelerates hydrolysis via inductive effects, fluorine on a pyridine ring introduces a tripartite instability mechanism :
-
Inductive Activation: Increases electrophilicity of the sulfur center (
). -
SNAr Vulnerability: Activates the ring carbon for nucleophilic attack, leading to fluoride displacement or ring fragmentation.
-
N-Assisted Hydrolysis: Fluorine's electron withdrawal lowers the
of the pyridine nitrogen, altering self-catalytic degradation pathways.
Key Takeaway: While pyridine-3-sulfonyl chloride is moderately stable, its fluorinated analogs (especially 2-fluoro-pyridine-3-sulfonyl chloride) exhibit significantly reduced half-lives (
Mechanistic Analysis: Why Fluorine Destabilizes
To understand the stability data, we must dissect the electronic environment. The hydrolysis of sulfonyl chlorides follows a
A. The Hammett Prediction (Inductive Effect)
Hydrolysis rates (
-
Reaction Constant (
): For sulfonyl chloride hydrolysis, to . Positive indicates that electron-withdrawing groups (EWG) accelerate the reaction. -
Fluorine Effect: The fluoro group is strongly electron-withdrawing (
, ). -
Outcome: A fluorine substituent pulls electron density away from the sulfur, making it "hotter" (more electrophilic) and more susceptible to attack by water or nucleophiles.
B. The SNAr "Trap" (Specific to Pyridines)
This is the critical differentiator from phenyl analogs. A fluorine atom ortho or para to the pyridine nitrogen (2-F or 4-F) is a good leaving group.
-
Pathway: Water or hydroxide attacks the ring carbon bearing the fluorine (not just the sulfonyl sulfur).
-
Result: Formation of hydroxypyridines or complex polymeric tars, rather than the desired sulfonic acid.
Comparative Stability Analysis
The following table categorizes the stability of pyridine sulfonyl chlorides based on substitution patterns. Data is synthesized from kinetic trends and isolation yields.
Table 1: Stability Hierarchy of Fluorinated Pyridine Sulfonyl Chlorides
| Scaffold Structure | Stability Class | Primary Degradation Mode | Handling Recommendation |
| Pyridine-3-sulfonyl chloride | Moderate | Slow Hydrolysis | Store at 4°C under |
| 5-Fluoropyridine-3-sulfonyl chloride | Low-Moderate | Accelerated Hydrolysis | Use within 24-48h. Inductive effect increases |
| 6-Fluoropyridine-3-sulfonyl chloride | Low | Hydrolysis + SNAr | Unstable. The 6-F (ortho to N) is activated for displacement. |
| 2-Fluoropyridine-3-sulfonyl chloride | Very Low | Steric Acceleration + SNAr | Critical. Ortho-F forces |
| Pyridine-4-sulfonyl chloride | Unstable | Do Not Isolate. Spontaneously loses | |
| 3-Fluoropyridine-4-sulfonyl chloride | Transient | Rapid | In-situ Only. Fluorine destabilizes the already fragile C-S bond. |
Visualizing Degradation Pathways
The diagram below illustrates the competing decomposition pathways for a generic 2-fluoropyridine-3-sulfonyl chloride. Note how the fluorine atom opens a secondary "Kill Mechanism" (SNAr) that does not exist for the non-fluorinated parent.
Figure 1: Competing decomposition pathways for fluorinated pyridine sulfonyl chlorides. Path B is unique to fluorinated heterocycles.
Experimental Protocols
To validate the stability of a specific fluorinated analog before scaling up, use the following self-validating protocols.
Protocol A: Kinetic Stability Assessment (t1/2 Determination)
Use this to determine if your reagent survives the reaction duration.
-
Preparation: Dissolve the sulfonyl chloride (10 mg) in anhydrous Acetonitrile (
-MeCN for NMR or HPLC grade). -
Initiation: Add a defined equivalent of water (e.g., 10 equiv) buffered to pH 7.0 (phosphate buffer) to mimic reaction conditions.
-
Monitoring:
-
Method: Reverse Phase HPLC (C18 column).
-
Mobile Phase: 0.1% Formic Acid in Water/MeCN (Gradient).
-
Detection: UV at 254 nm.
-
-
Data Processing: Plot
vs. time. The slope yields .-
Acceptance Criteria: If
mins, the reagent is unsuitable for standard benchtop addition. Switch to Protocol B .
-
Protocol B: In-Situ Generation (The Oxidative Route)
Recommended for unstable 2-F and 4-F isomers where isolation fails.
-
Precursor: Start with the corresponding thiol or benzyl thioether .
-
Oxidation: Suspend thiol in dilute aqueous HCl (or HOAc/Water).
-
Chlorination: Cool to 0°C. Bubble
gas or add -chlorosuccinimide (NCS) (3.0 equiv). -
Trapping: Do not isolate. Extract rapidly into cold DCM (
) and immediately add to the amine solution containing an excess of base (e.g., DIPEA) to quench the reaction before decomposition occurs.
Strategic Recommendation: The Sulfonyl Fluoride Alternative
If the data from Protocol A indicates a half-life of
Comparison:
-
Bond Energy: S-F (approx. 80 kcal/mol) vs S-Cl (approx. 60 kcal/mol).
-
Redox Stability: Sulfonyl fluorides resist reduction and SNAr side reactions significantly better than chlorides.
-
Reactivity: While less reactive towards amines, they can be activated using Ca(II) salts or silyl ethers, offering a "shelf-stable" alternative to transient fluoropyridine sulfonyl chlorides.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, 2025.[2]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.Journal of the Chemical Society B, 1970.
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs.PMC (NIH), 2022.
-
Source: [Link]
-
-
Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism.Molecules, 2011.
Sources
- 1. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Landscape of Pyridine-3-sulfonyl Chlorides for Drug Discovery
Introduction: The Critical Role of Substituted Pyridinesulfonyl Chlorides in Medicinal Chemistry
Substituted pyridine-3-sulfonyl chlorides are a class of organic compounds of significant interest to the pharmaceutical and agrochemical industries. Their inherent reactivity and the ability to introduce the sulfonyl group make them valuable intermediates in the synthesis of a wide array of bioactive molecules.[1][2] The pyridine scaffold itself is a common motif in many approved drugs, and its substitution pattern can significantly influence the physicochemical properties and biological activity of the final compound.
One such compound of emerging importance is 6-Fluoro-5-methylpyridine-3-sulfonyl chloride . The presence of a fluorine atom and a methyl group on the pyridine ring is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for novel therapeutics. However, a thorough understanding of its three-dimensional structure and intermolecular interactions at the crystalline level is paramount for rational drug design. To date, the crystal structure of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride has not been publicly reported.
This guide, therefore, aims to provide a comprehensive analysis of this compound by drawing comparisons with a structurally related analogue for which crystallographic data is available: 2-chloropyridine-3-sulfonyl chloride . By examining the synthesis, crystal packing, and intermolecular interactions of this analogue, we can infer the likely structural behavior of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride and provide a framework for its future crystallographic characterization and application in drug discovery programs.
Synthesis and Crystallization: From Starting Material to Single Crystal
The synthesis of pyridine-3-sulfonyl chlorides typically involves a multi-step process, often starting from the corresponding aminopyridine. A common and effective method is the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[3] This approach offers a reliable route to the desired sulfonyl chloride with good yields.
Experimental Protocol: Synthesis of 2-chloropyridine-3-sulfonyl chloride
The following protocol is adapted from a reported aqueous process chemistry approach, which is noted for its safety, scalability, and environmental benefits.[3]
Step 1: Diazotization of 3-amino-2-chloropyridine
-
A solution of 3-amino-2-chloropyridine in a mixture of glacial acetic acid and concentrated hydrochloric acid is prepared.
-
The solution is cooled to below 5°C in an ice bath to ensure the stability of the resulting diazonium salt.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5°C. The formation of the diazonium salt is typically monitored by the absence of the starting amine using thin-layer chromatography (TLC).
Step 2: Sulfonyl Chloride Formation
-
In a separate reaction vessel, sulfur dioxide is dissolved in acetic acid, and a catalytic amount of copper(I) chloride is added.
-
The previously prepared cold diazonium salt solution is then added slowly to the sulfur dioxide solution.
-
The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.
Step 3: Isolation and Crystallization
-
The reaction mixture is carefully added to ice-water, which causes the sulfonyl chloride to precipitate due to its low solubility in water.[3]
-
The precipitated solid is collected by vacuum filtration and washed with cold water to remove any remaining acids and salts.
-
For purification and to obtain single crystals suitable for X-ray diffraction, recrystallization is performed. While specific conditions for 2-chloropyridine-3-sulfonyl chloride are not detailed in the available literature, a general approach for solid sulfonyl chlorides involves recrystallization from a non-polar, anhydrous solvent.[4] Slow evaporation of the solvent at a controlled temperature is a common technique to promote the growth of high-quality single crystals.
Comparative Crystal Structure Analysis
While the crystal structure of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride remains to be determined, we can draw valuable insights from the known structure of 2-chloropyridine-3-sulfonyl chloride.[3]
| Parameter | 2-chloropyridine-3-sulfonyl chloride | 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (Predicted) |
| Formula | C5H3Cl2NO2S | C6H5ClFNO2S |
| Molecular Weight | 212.05 | 209.63 |
| Crystal System | Not Reported | - |
| Space Group | Not Reported | - |
| Key Intermolecular Interactions | Likely C-H···O, C-H···N, and halogen bonding (Cl···O, Cl···N) | Expected to exhibit C-H···O, C-H···N, and significant halogen bonding involving both fluorine (F···H, F···F) and chlorine (Cl···O, Cl···N). The presence of the methyl group may also lead to weaker C-H···π interactions. |
Note: The crystallographic data for 2-chloropyridine-3-sulfonyl chloride is mentioned in the literature, but the full crystal structure report is not publicly available. The predictions for 6-Fluoro-5-methylpyridine-3-sulfonyl chloride are based on common intermolecular interactions observed in similar organic molecules.
Analysis of Intermolecular Interactions
The crystal packing of sulfonyl chloride-containing molecules is often dictated by a network of weak intermolecular interactions. In the case of 2-chloropyridine-3-sulfonyl chloride, we can anticipate the presence of hydrogen bonds between the pyridine ring's hydrogen atoms and the sulfonyl oxygen atoms of neighboring molecules. Furthermore, the chlorine atom on the pyridine ring and the chlorine of the sulfonyl chloride group can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site.
For the target molecule, 6-Fluoro-5-methylpyridine-3-sulfonyl chloride , the introduction of a fluorine atom is expected to have a profound impact on the crystal packing. Fluorine is highly electronegative and can participate in a variety of non-covalent interactions, including hydrogen bonds (C-H···F) and halogen-halogen interactions (F···F). The interplay between these interactions and the more traditional hydrogen bonds and chlorine-based halogen bonds will ultimately determine the supramolecular architecture of the crystal.
Implications for Drug Development
The structural insights gained from the analysis of 2-chloropyridine-3-sulfonyl chloride and the predictions for 6-Fluoro-5-methylpyridine-3-sulfonyl chloride have several important implications for drug development:
-
Reactivity and Stability: The electronic effects of the substituents on the pyridine ring will influence the reactivity of the sulfonyl chloride group. The fluorine atom in the target molecule is electron-withdrawing, which may enhance the electrophilicity of the sulfur atom, potentially leading to faster reactions with nucleophiles. Conversely, the methyl group is electron-donating. Understanding these electronic effects is crucial for optimizing reaction conditions in the synthesis of downstream drug candidates. The stability of these compounds is also a key consideration, as sulfonyl chlorides are susceptible to hydrolysis.[5][6]
-
Molecular Recognition: The specific pattern of intermolecular interactions in the solid state can provide clues about how these molecules might interact with biological targets such as enzymes or receptors. The ability to form specific hydrogen bonds and halogen bonds can be a key determinant of binding affinity and selectivity.
-
Physicochemical Properties: The substitution pattern on the pyridine ring will affect properties such as solubility, lipophilicity (logP), and metabolic stability. The introduction of fluorine, for example, can often improve metabolic stability and membrane permeability. These properties are critical for the overall pharmacokinetic profile of a drug candidate.
Future Directions and Conclusion
This comparative guide highlights the importance of understanding the crystal structure of key synthetic intermediates like 6-Fluoro-5-methylpyridine-3-sulfonyl chloride. While the crystal structure of this specific compound is not yet available, by analyzing a close structural analog and applying principles of crystal engineering, we can make informed predictions about its solid-state behavior.
The next critical step for the scientific community will be the synthesis, crystallization, and full crystallographic characterization of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride and its complexes. This experimental data will be invaluable for validating the predictions made in this guide and for accelerating the design and development of new pharmaceuticals and other advanced materials. The protocols and comparative analysis presented here provide a solid foundation for these future investigations.
References
- A New, Mild Preparation of Sulfonyl Chlorides.
-
PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE|16133-25-8 - LookChem. (URL: [Link])
-
The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog. (URL: [Link])
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (URL: [Link])
- CN103351315A - General preparation method of sulfonyl chloride - Google P
-
Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. (URL: [Link])
-
6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709 - PubChem. (URL: [Link])
-
2-Chloro-5-pyridinesulfonyl chloride - Pipzine Chemicals. (URL: [Link])
Sources
- 1. 2-Chloro-5-pyridinesulfonyl Chloride Supplier China | High Purity CAS 30418-74-3 | Specifications, MSDS, Price & Applications [pipzine-chem.com]
- 2. 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Fluoro-5-methylpyridine-3-sulfonyl chloride
Core Hazard Assessment: Understanding the Reactivity of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride
To select the appropriate Personal Protective Equipment (PPE), one must first understand the intrinsic chemical hazards. The primary risks associated with 6-Fluoro-5-methylpyridine-3-sulfonyl chloride stem from the highly reactive sulfonyl chloride (-SO₂Cl) moiety attached to a pyridine ring.
-
Severe Corrosivity: Like its analogues, this compound is expected to be highly corrosive.[1] Direct contact will cause severe burns to the skin, eyes, and mucous membranes. The chemical structure facilitates reactions with biological nucleophiles, leading to rapid tissue damage.
-
Water Reactivity: Sulfonyl chlorides react exothermically and often violently with water, including ambient moisture in the air. This hydrolysis reaction liberates corrosive and toxic gases, namely hydrochloric acid (HCl) and sulfur oxides (SOx).[2] This reactivity makes meticulous control of the operational atmosphere paramount.
-
Respiratory Tract Irritation: Inhalation of the dust (if solid) or vapors can cause severe irritation and chemical burns to the respiratory tract.[1]
Given these hazards, a multi-layered PPE strategy is not just recommended; it is essential for safe handling.
Essential Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling 6-Fluoro-5-methylpyridine-3-sulfonyl chloride, regardless of the quantity.
Eye and Face Protection
Standard safety glasses are insufficient. The corrosive and splash potential of this reagent necessitates a dual-layer approach:
-
Chemical Splash Goggles: Wear tightly fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations at all times.[1][3]
-
Full-Face Shield: A full-face shield must be worn over the chemical splash goggles. This provides a critical secondary barrier protecting the entire face from splashes and potential reactions.[4][5]
Causality: The sulfonyl chloride's reactivity with even trace moisture means that a vigorous reaction can occur unexpectedly. A face shield is the only effective means of protecting the full facial area from a sudden release of corrosive materials.
Skin and Body Protection
-
Chemical-Resistant Laboratory Coat: A flame-retardant lab coat, fully buttoned, is required.[4]
-
Gloves: Double-gloving is strongly recommended.
-
Inner Glove: A standard nitrile glove provides a good first layer of protection.
-
Outer Glove: A thicker, chemical-resistant glove such as neoprene or butyl rubber should be worn over the nitrile glove. Always consult the glove manufacturer's compatibility and breakthrough time data for sulfonyl chlorides.[4] Gloves must be inspected for any signs of degradation or puncture before each use.[6] Contaminated gloves must be removed and disposed of properly immediately.[6]
-
-
Chemical-Resistant Apron: For operations involving larger quantities (>10 g) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[7]
Respiratory Protection
All handling of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride must be performed inside a certified chemical fume hood to control exposure to vapors and potential reaction byproducts.[1][4]
A respirator is necessary under specific conditions:
-
Weighing Solid Material: When weighing the solid powder outside of a glove box or containment system.
-
Spill Cleanup: During the management of any spill.
-
Fume Hood Failure: In the event of a ventilation system malfunction.
In these situations, a NIOSH-approved full-face respirator with cartridges rated for acid gases and organic vapors is required.[6][8] All personnel who may need to use a respirator must be part of a formal respiratory protection program that includes training and fit-testing, as mandated by OSHA 29 CFR 1910.134.[5]
Operational and Disposal Plans
Proper PPE is only one component of a safe workflow. It must be integrated with rigorous operational and disposal protocols.
Safe Handling and Operational Protocol
-
Designated Area: Cordon off a specific area within a chemical fume hood for the procedure. Ensure the area is free of clutter and incompatible materials, especially water and other protic solvents.[5]
-
Inert Atmosphere: Whenever possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with ambient moisture.[9]
-
Equipment Check: Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[3][4] Have a spill kit readily available that is appropriate for water-reactive, corrosive materials.
-
Transfer: Use compatible glassware or high-density polyethylene (HDPE) containers for transfers. Avoid using metal spatulas or containers, as some metals can react with sulfonyl chlorides.[4]
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate the work area according to your institution's standard operating procedures.
Emergency and Spill Response
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes while proceeding to a safety shower.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
-
Spill Cleanup Protocol:
-
Evacuate: Alert personnel and evacuate the immediate area.[2]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
DO NOT USE WATER: Under no circumstances should water be used to clean the spill, as it will exacerbate the situation by creating corrosive gases.[2][11]
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry lime.[2]
-
Collect: Once absorbed, carefully sweep the material into a designated, labeled, and sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a non-aqueous solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
-
Waste Disposal Plan
All materials contaminated with 6-Fluoro-5-methylpyridine-3-sulfonyl chloride must be treated as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic material. Dispose of waste in a dedicated "Halogenated Organic Waste" container.[12] Do not mix with non-halogenated waste streams.
-
Containerization: Use a clearly labeled, robust, and leak-proof container (e.g., HDPE or glass) for waste collection. The label must include "Hazardous Waste," the full chemical name, and appropriate hazard symbols.[13]
-
Disposal: All waste disposal must adhere strictly to local, state, and federal regulations.[12] Contact your institution's EHS department for pickup and final disposal procedures.
Quick Reference and Workflow
Summary of Hazards and PPE
| Hazard Category | Description | Primary PPE Requirement | Emergency Response |
| Corrosive | Causes severe skin, eye, and respiratory burns.[1] | Chemical splash goggles, face shield, double gloves (nitrile/neoprene), chemical-resistant lab coat. | Flush with water for 15+ min; Seek immediate medical aid. |
| Water-Reactive | Reacts with moisture to release toxic, corrosive gases (HCl, SOx).[2] | Handle in a fume hood or under an inert atmosphere. | DO NOT USE WATER on spills. Use dry absorbent (sand, vermiculite).[2] |
| Inhalation Hazard | Dust and vapors cause severe respiratory tract irritation.[1] | Work in a chemical fume hood. Use a NIOSH-approved respirator for weighing solids or during spills. | Move to fresh air; Seek immediate medical aid.[10] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cws.auburn.edu [cws.auburn.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 10. aksci.com [aksci.com]
- 11. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hse.gov.uk [hse.gov.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
